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  • Product: 5-Chloro-2-phenylsulfanyl-phenylamine
  • CAS: 4235-20-5

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 5-Chloro-2-phenylsulfanyl-phenylamine Derivatives: A Technical Guide for CNS Drug Development

Executive Summary The 5-chloro-2-phenylsulfanyl-phenylamine (also known as 5-chloro-2-(phenylthio)aniline) scaffold represents a highly versatile pharmacophore in modern neuropharmacology. Characterized by a highly lipop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-chloro-2-phenylsulfanyl-phenylamine (also known as 5-chloro-2-(phenylthio)aniline) scaffold represents a highly versatile pharmacophore in modern neuropharmacology. Characterized by a highly lipophilic diphenyl sulfide core and an aniline moiety, derivatives of this structure share significant topological homology with established central nervous system (CNS) agents. Notable examples include the multimodal antidepressant vortioxetine and the high-affinity serotonin transporter (SERT) radioligand MADAM[1]. Due to their targeted CNS activity, these derivatives require rigorous pharmacokinetic (PK) profiling to optimize blood-brain barrier (BBB) penetrance while mitigating cytochrome P450 (CYP)-mediated drug-drug interactions (DDIs)[2].

This whitepaper provides an authoritative framework for the PK profiling of 5-chloro-2-phenylsulfanyl-phenylamine derivatives, detailing the causality behind experimental designs and providing self-validating protocols for preclinical evaluation.

Causality in PK Profiling for Diphenyl Sulfide Derivatives

When designing a PK screening cascade for halogenated diphenyl sulfides, researchers must account for the specific physicochemical liabilities of the scaffold. The experimental choices in our profiling strategy are driven by the following causal relationships:

  • High Volume of Distribution (Vd): Diphenyl sulfide derivatives typically exhibit extensive extravascular distribution due to their high lipophilicity. For instance, structurally related compounds like vortioxetine demonstrate a Vd of approximately 2,600 L[3]. Profiling must heavily weight tissue sequestration and protein binding assays to ensure the free fraction of the drug is sufficient for target engagement.

  • CYP2D6-Dependent Metabolism: The oxidation of the phenyl ring and the sulfur heteroatom is predominantly catalyzed by CYP2D6, with minor contributions from CYP3A4 and CYP2C9[4]. Because CYP2D6 is highly polymorphic in human populations, PK profiling must include recombinant enzyme phenotyping to predict clearance variations between poor and extensive metabolizers[5].

  • Efflux Transporter Liability: While the parent diphenyl sulfide scaffold is generally a poor P-glycoprotein (P-gp) substrate[3], halogenation (e.g., the 5-chloro substitution) alters the electron density and lipophilicity, which can inadvertently increase binding affinity to efflux pumps at the BBB. Bidirectional permeability assays are therefore non-negotiable.

Metabolic Pathway and Clearance Mechanisms

The primary clearance mechanism for 5-chloro-2-phenylsulfanyl-phenylamine derivatives involves extensive hepatic metabolism rather than renal excretion of the unchanged drug[6].

The initial phase (Phase I) is characterized by CYP-mediated oxidation, leading to the hydroxylation of the phenyl rings or the sulfoxidation of the thioether bridge. This is immediately followed by Phase II conjugation, primarily via uridine diphosphate glucuronosyltransferase (UGT) enzymes, to form highly polar, pharmacologically inactive glucuronide metabolites[4].

MetabolicPathway Parent 5-Chloro-2-phenylsulfanyl- phenylamine Derivative CYP Phase I: Oxidation (CYP2D6, CYP3A4, CYP2C9) Parent->CYP Phase1Metab Hydroxylated / Sulfoxide Intermediate CYP->Phase1Metab UGT Phase II: Conjugation (UGT Enzymes) Phase1Metab->UGT Glucuronide Glucuronide Conjugate (Pharmacologically Inactive) UGT->Glucuronide Excretion Renal Excretion (~66% of dose) Glucuronide->Excretion

Fig 1. Primary biotransformation pathway of diphenyl sulfide derivatives via CYP oxidation and UGT.

Quantitative Pharmacokinetic Projections

Based on the physicochemical properties of the 5-chloro-2-phenylsulfanyl-phenylamine pharmacophore and empirical data from analogous diphenyl sulfides[6], the following table summarizes the targeted PK parameters required to establish a viable CNS lead candidate.

Pharmacokinetic ParameterTarget Range for CNS LeadAnalytical Rationale
Oral Bioavailability (F) > 60%Ensures sufficient systemic exposure without requiring high clinical dosing.
Tmax (Time to Peak) 4 - 8 hoursSlower absorption is typical for highly lipophilic amines entering the systemic circulation.
Volume of Distribution (Vd) 15 - 35 L/kgIndicates deep tissue distribution and successful penetration of the BBB.
Plasma Protein Binding 95% - 99%High binding is expected; the unbound (free) fraction ultimately drives CNS efficacy.
Hepatic Clearance (CL) < 40 L/hEnsures a prolonged half-life, supporting once-daily dosing regimens.
Elimination Half-life (t1/2) 40 - 70 hoursSupports steady-state maintenance, critical for psychiatric and neurological indications.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls and mass balance checks.

PKWorkflow Library Derivative Library InVitro In Vitro ADME (Caco-2, HLM) Library->InVitro Bioanalysis LC-MS/MS Quantification InVitro->Bioanalysis InVivo In Vivo PK (Rodent Models) Bioanalysis->InVivo Lead Selection Modeling Compartmental PK Modeling InVivo->Modeling

Fig 2. Sequential ADME/PK screening workflow for optimizing CNS-active derivatives.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: To determine the intrinsic clearance ( CLint​ ) and identify specific CYP450 vulnerabilities of the synthesized derivatives. Causality: Microsomes contain the full complement of hepatic CYP enzymes. By tracking the disappearance of the parent compound over time, we can calculate hepatic extraction ratios and predict in vivo clearance. Self-Validating System: The assay requires the concurrent run of Verapamil (a high-clearance positive control) and Warfarin (a low-clearance negative control). If the controls do not fall within established historical clearance ranges, the entire plate is invalidated.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) with the test derivative. Critical step: Ensure the final organic solvent concentration (e.g., DMSO) is < 0.1% to prevent artifactual CYP inhibition. The final compound concentration should be 1 μ M.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Sampling: At precise time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 μ L aliquots and immediately quench the reaction by dispensing into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining percentage of the parent compound against time. The slope ( k ) of the linear regression is used to calculate intrinsic clearance: CLint​=(k×V)/protein concentration .

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To assess intestinal absorption potential and identify P-glycoprotein (P-gp) efflux liability at the BBB. Causality: The 5-chloro substitution increases lipophilicity, which generally enhances passive diffusion but may inadvertently trigger efflux pumps. Bidirectional testing (Apical-to-Basolateral and Basolateral-to-Apical) isolates the efflux ratio, directly predicting BBB penetrance[6]. Self-Validating System:Propranolol is utilized as a highly permeable marker, while Digoxin is used as a known P-gp substrate control. Furthermore, mass recovery (mass balance) must exceed 80% for the assay to be deemed valid, ensuring the compound isn't simply adhering to the plastic apparatus.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 μ m pore size) in 24-well Transwell plates. Culture for 21 days until the monolayer is fully differentiated. Validation Check: The Transepithelial Electrical Resistance (TEER) must exceed 250 Ω⋅cm2 before proceeding.

  • Dosing Solutions: Prepare 10 μ M solutions of the derivative in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

  • A-to-B Transport (Absorption): Add 200 μ L of the dosing solution to the apical chamber and 600 μ L of blank HBSS to the basolateral chamber.

  • B-to-A Transport (Efflux): In separate wells, add 600 μ L of the dosing solution to the basolateral chamber and 200 μ L of blank HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Quantification: Collect samples from both the donor and receiver chambers at the end of the incubation. Quantify via LC-MS/MS.

  • Calculations: Calculate the apparent permeability ( Papp​ ) for both directions. The Efflux Ratio is calculated as ER=Papp(B−A)​/Papp(A−B)​ . An ER > 2.0 indicates a significant efflux liability that may restrict CNS exposure.

References

  • Spina, E., & Santoro, V. "Drug interactions with vortioxetine, a new multimodal antidepressant." Rivista di Psichiatria. 2

  • European Medicines Agency (EMA). "Brintellix, vortioxetine - Summary of Product Characteristics." Europa.eu. 3

  • Chen, G., et al. "Vortioxetine: Clinical Pharmacokinetics and Drug Interactions." Clinical Pharmacokinetics, ResearchGate.4

  • Areberg, J., et al. "Pharmacokinetic drug interactions involving vortioxetine (Lu AA21004), a multimodal antidepressant." eScholarship. 6

  • Thorn, C. F. "Vortioxetine Pathway, Pharmacokinetics." ClinPGx.5

  • Halldin, C., et al. "Pharmacological characterization of N,N-dimethyl-2-(2-amino-4-methylphenyl thio)benzylamine as a ligand of the serotonin transporter with high affinity and selectivity." PubMed. 1

Sources

Exploratory

High-Resolution Mass Spectrometry and Stoichiometric Analysis of 5-Chloro-2-phenylsulfanyl-phenylamine: A Technical Guide for Drug Development

Executive Summary In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredient (API) intermediates is non-negotiable. 5-Chloro-2-phenylsulfanyl-phenylamine (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredient (API) intermediates is non-negotiable. 5-Chloro-2-phenylsulfanyl-phenylamine (also known as 5-chloro-2-(phenylsulfanyl)aniline, CAS: 4235-20-5) is a highly complex, lipophilic intermediate utilized in the synthesis of targeted therapeutics[1].

As drug discovery pipelines increasingly rely on to identify metabolites, track impurities, and validate structural integrity[2], the distinction between macroscopic stoichiometry (Average Molecular Weight) and microscopic spectrometry (Monoisotopic Exact Mass) becomes critical. This whitepaper provides an in-depth algorithmic framework for calculating these mass values and outlines a self-validating HRMS protocol for the compound's analytical profiling.

Molecular Architecture and Physicochemical Profile

Understanding the physicochemical properties of 5-Chloro-2-phenylsulfanyl-phenylamine is the first step in designing downstream analytical workflows. The molecule consists of an aniline ring substituted with a chlorine atom at the 5-position and a phenylsulfanyl (phenylthio) group at the 2-position.

  • Chemical Formula: C12​H10​ClNS

  • LogP (Lipophilicity): ~4.65[1]

  • Ionization Potential: The primary amine on the aniline ring acts as a strong proton acceptor, making it highly amenable to positive-ion Electrospray Ionization (ESI+).

Algorithmic Mass Calculations: Stoichiometry vs. Spectrometry

To ensure absolute scientific integrity, mass calculations must be bifurcated based on their application. Average molecular weight dictates bulk synthesis stoichiometry, while monoisotopic exact mass is the cornerstone of HRMS data processing[3].

Average Molecular Weight (Macroscopic Stoichiometry)

Average molecular weight is calculated using the , which account for the natural terrestrial abundance of all stable isotopes for a given element[4]. Because elements like Carbon, Hydrogen, and Chlorine exhibit natural isotopic variation, IUPAC defines their standard atomic weights as intervals; however, conventional values are used for routine stoichiometric calculations[5][6].

Table 1: Average Molecular Weight Calculation

ElementConventional Atomic Weight ( g/mol )Atom CountTotal Weight ( g/mol )
Carbon (C)12.01112144.132
Hydrogen (H)1.0081010.080
Chlorine (Cl)35.450135.450
Nitrogen (N)14.007114.007
Sulfur (S)32.060132.060
Total 235.729

Application: A molecular weight of ~235.73 g/mol is utilized to calculate molar equivalents and theoretical yields during the scale-up synthesis of the API[1].

Monoisotopic Exact Mass (Microscopic Spectrometry)

In HRMS, mass analyzers (such as Orbitraps or Q-TOFs) measure the mass-to-charge ratio ( m/z ) of individual ions. Therefore, we must calculate the exact mass using only the most abundant, stable isotope of each element.

Table 2: Monoisotopic Exact Mass Calculation

ElementPrimary IsotopeExact Mass (Da)Atom CountTotal Mass (Da)
Carbon 12C 12.00000012144.000000
Hydrogen 1H 1.0078251010.078250
Chlorine 35Cl 34.968853134.968853
Nitrogen 14N 14.003074114.003074
Sulfur 32S 31.972071131.972071
Total 235.022248

Self-Validation Mechanism (The Nitrogen Rule): To validate this calculation algorithmically, we apply the Nitrogen Rule. The molecule contains exactly one nitrogen atom (an odd number). Consequently, its nominal mass ( 144+10+35+14+32=235 ) is an odd number. The calculation passes the self-validation check.

High-Resolution Mass Spectrometry (HRMS) in Drug Development

The shift from low-resolution mass spectrometry (LRMS) to HRMS has revolutionized drug discovery by providing mass accuracy below 2 parts-per-million (ppm)[2][7]. For 5-Chloro-2-phenylsulfanyl-phenylamine, this precision is critical for two mechanistic reasons:

  • Mass Defect Filtering: The exact mass of 235.0222 Da exhibits a fractional mass defect of +0.0222 Da. Endogenous biological matrix lipids often have vastly different mass defects. By applying a narrow mass defect filter during , scientists can mathematically subtract biological background noise, drastically improving the signal-to-noise ratio[3][8].

  • Ultra-High Resolution Isotopic Disentanglement: The molecule contains both Chlorine and Sulfur, which generate distinct M+2 isotopic peaks ( 37Cl and 34S ). The mass difference between the 37Cl isotopologue (237.0193 Da) and the 34S isotopologue (237.0180 Da) is a mere ~1.3 mDa. While LRMS blends these into a single peak, a modern HRMS Orbitrap operating at >240,000 resolving power can baseline-resolve these two species, providing an unambiguous, self-validating isotopic fingerprint that eliminates false positives[7][9].

Self-Validating LC-HRMS Analytical Protocol

To ensure absolute trustworthiness and reproducibility when profiling 5-Chloro-2-phenylsulfanyl-phenylamine in biological matrices, the following protocol integrates mandatory self-validating mechanisms at every step.

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Extract the compound from plasma using 100% Acetonitrile.

  • Causality: The molecule's high lipophilicity (LogP 4.65) requires a strong organic solvent to disrupt protein binding and ensure complete recovery[1].

  • Self-Validation System: Prior to extraction, spike the matrix with a stable heavy-isotope internal standard (e.g., 13C6​ -labeled analog). The continuous tracking of the IS peak area dynamically validates extraction efficiency and corrects for matrix ionization suppression.

Step 2: UHPLC Chromatographic Separation

  • Action: Utilize a Reversed-Phase C18 column with a gradient elution of Water/Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a crucial proton donor, pre-conditioning the primary amine for optimal ionization in the subsequent ESI step.

  • Self-Validation System: Inject a double-blank (matrix without analyte or IS) and a zero-blank (matrix with IS only) immediately following the highest calibration standard to mathematically prove the absence of column carryover.

Step 3: Electrospray Ionization (ESI+) & Mass Analysis

  • Action: Operate the HRMS in positive ion mode to capture the protonated molecular ion [M+H]+ at an exact m/z of 236.0301.

  • Causality: The aniline nitrogen readily accepts a proton ( +H+ , exact mass 1.007276 Da), shifting the neutral mass (235.0222 Da) to the observable ion mass (236.0301 Da).

  • Self-Validation System: Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin) via a secondary spray probe. The instrument software must dynamically correct the mass axis in real-time against this known standard, guaranteeing that the mass error remains strictly <2 ppm [2][3].

Workflow Visualization

Workflow S1 1. Sample Preparation Protein Precipitation & IS Spiking S2 2. UHPLC Separation C18 Column, Gradient Elution S1->S2 Purified Extract S3 3. ESI+ Ionization Protonation to [M+H]+ S2->S3 Chromatographic Eluent S4 4. HRMS Mass Analyzer Orbitrap / Q-TOF S3->S4 Gas-Phase Ions S5 5. Data Processing Mass Defect & Isotope Pattern S4->S5 High-Res Spectra (<2 ppm error) S6 6. Structural Elucidation Metabolite & Impurity ID S5->S6 Validated Molecular Features

Caption: LC-HRMS Analytical Workflow for 5-Chloro-2-phenylsulfanyl-phenylamine Profiling.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. "Atomic Weights of the Elements 2023." Queen Mary University of London. Available at:[Link][4]

  • International Union of Pure and Applied Chemistry (IUPAC). "Standard atomic weights of 14 chemical elements revised." IUPAC.org. Available at:[Link][5]

  • ResolveMass Laboratories Inc. "High-Resolution Mass Spectrometry in Drug Discovery." ResolveMass. Available at:[Link][2]

  • Hughes, N. "High-Resolution Mass Spectrometry for Drug Discovery and Development." Longdom Publishing. Available at:[Link][9]

  • LookChem. "5-chloro-2-phenylsulfanylaniline CAS NO.4235-20-5." LookChem Database. Available at:[Link][1]

  • LCGC International. "HRMS in Drug Development: An Interview with Nicholas Ingram of IQVIA Laboratories." Chromatography Online. Available at:[Link][3]

  • National Center for Biotechnology Information (NCBI). "Advances in high‐resolution mass spectrometry applied to pharmaceuticals." PMC. Available at:[Link][7]

  • Pharmaron. "Metabolite Identification With HRMS." Pharmaron Services. Available at:[Link][8]

Sources

Foundational

An In-depth Technical Guide to the X-ray Crystal Structure Analysis of Thioether-Containing Phenylamines: A Case Study of N-phenyl-2-(phenylsulfanyl)acetamide

For distribution to: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive overview of the principles and methodologies involved in single-crystal X-ray diff...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the principles and methodologies involved in single-crystal X-ray diffraction (SCXRD) for the structural elucidation of small organic molecules. While the primary compound of interest, 5-Chloro-2-phenylsulfanyl-phenylamine, lacks a publicly available crystal structure, this guide utilizes the closely related and structurally significant compound, N-phenyl-2-(phenylsulfanyl)acetamide, as a practical case study. Through this example, we will navigate the entire workflow from synthesis and crystallization to data collection, structure solution, and detailed structural analysis, offering field-proven insights and explaining the causality behind key experimental choices.

Introduction: The Rationale for Structural Analysis

In the realm of drug discovery and materials science, a deep understanding of a molecule's three-dimensional structure is paramount. It governs molecular interactions, dictates biological activity, and influences physical properties. 5-Chloro-2-phenylsulfanyl-phenylamine and its analogs are of interest due to the prevalence of the diphenyl sulfide and aniline moieties in pharmacologically active compounds. X-ray crystallography stands as the definitive method for determining molecular structures at atomic resolution, providing precise information on bond lengths, bond angles, and intermolecular interactions.[1][2]

A thorough search of the Cambridge Structural Database (CSD) and other scientific literature did not yield a publicly available crystal structure for 5-Chloro-2-phenylsulfanyl-phenylamine. However, the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide, a compound sharing the core phenylamine and phenylsulfanyl groups, has been determined and provides an excellent framework for illustrating the crystallographic process.[3][4] This guide will, therefore, use this molecule as a detailed case study.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most important determinant for the quality of the resulting diffraction data and the final structural model.

Synthesis of N-phenyl-2-(phenylsulfanyl)acetamide

The title compound for our case study, N-phenyl-2-(phenylsulfanyl)acetamide, was synthesized via a novel and efficient approach starting from a sulfonyl derivative.[4] The reaction involves the treatment of a sulfonylguanidine derivative with 2-chloro-N-phenylacetamide.[4]

Experimental Protocol: Synthesis [4]

  • A mixture of benzenesulfonylguanidine (0.01 mol) and 2-chloro-N-phenylacetamide (0.01 mol) is prepared in dry 1,4-dioxane (20 mL).

  • Potassium hydroxide (0.015 mol) is added to the mixture.

  • The reaction mixture is refluxed for 1 hour.

  • Post-reaction, the mixture is poured onto ice-water and neutralized with hydrochloric acid.

  • The resulting solid precipitate is filtered, washed thoroughly with water, and air-dried at room temperature.

  • The crude product is then recrystallized from water to yield colorless crystals of N-phenyl-2-(phenylsulfanyl)acetamide.

This self-validating protocol ensures the removal of ionic impurities through washing and provides a pure product for crystallization.

Crystallization

The final step before X-ray analysis is the growth of single crystals. For N-phenyl-2-(phenylsulfanyl)acetamide, recrystallization from water afforded crystals suitable for diffraction.[4] The slow cooling of a saturated solution is a common and effective method for obtaining high-quality crystals.

Data Collection and Processing: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. Modern diffractometers are typically equipped with a dual-source X-ray generator (e.g., Mo and Cu) and a sensitive detector.[1]

Experimental Protocol: Data Collection

  • A single crystal of appropriate size (typically < 0.5 mm) is selected and mounted on a goniometer head.[5]

  • The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and protect it from radiation damage.

  • The diffractometer, using a specific X-ray wavelength (e.g., Mo Kα, λ = 0.71073 Å), collects a series of diffraction images as the crystal is rotated.

  • The collected images are then processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects.

The following diagram illustrates the general workflow of single-crystal X-ray diffraction.

xray_workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis of N-phenyl-2-(phenylsulfanyl)acetamide crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., SHELXS) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement: From Diffraction Data to a Molecular Model

The processed diffraction data contains the intensities and positions of the reflections, but the crucial phase information is lost. The process of determining the phases and building an initial molecular model is known as structure solution.

Structure Solution

For small molecules, direct methods are typically employed to solve the phase problem.[6][7] The SHELXS program, part of the widely used SHELX suite, is a powerful tool for this purpose.[7] It uses statistical relationships between the intensities of the reflections to derive the initial phases, which are then used to calculate an initial electron density map.

Structure Refinement

The initial model from structure solution is then refined against the experimental data using a least-squares minimization procedure. The SHELXL program is the standard for this process.[8][9] During refinement, the atomic coordinates, displacement parameters (describing thermal motion), and other model parameters are adjusted to improve the agreement between the observed and calculated structure factors. This agreement is monitored using the R-factor; a lower R-factor indicates a better fit.

For the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide, the refinement was complicated by twinning, which was addressed using a specific refinement strategy (HKLF5 file).[4]

Analysis of the Crystal Structure of N-phenyl-2-(phenylsulfanyl)acetamide

The final refined structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Molecular Conformation

The asymmetric unit of N-phenyl-2-(phenylsulfanyl)acetamide contains two independent molecules.[3][4] The molecules consist of three main planar segments: a sulfanylbenzene group, an acetamide group, and a phenyl group.[3][4] The phenyl and acetamide groups are nearly coplanar, while the sulfanylbenzene group is almost perpendicular to this plane.[4] This conformation is defined by the Cphenyl—S—C—Ccarbonyl torsion angles, which are 72.1(3)° and -65.13(3)° for the two independent molecules.[4]

Crystallographic Data

The key crystallographic data for N-phenyl-2-(phenylsulfanyl)acetamide are summarized in the table below.

ParameterValue
Chemical formulaC₁₄H₁₃NOS
Formula weight243.32
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)11.9839 (5)
b (Å)10.3808 (4)
c (Å)20.3204 (8)
β (°)105.899 (2)
Volume (ų)2434.5 (2)
Z8
Calculated density (g/cm³)1.328
Final R-factor (R1)0.053
wR2 (all data)0.128

Data sourced from Mohamed et al. (2024).[4]

Intermolecular Interactions and Crystal Packing

In the crystal, molecules of N-phenyl-2-(phenylsulfanyl)acetamide are linked by N—H···O hydrogen bonds, forming chains along the[10] direction.[3][4] These chains are further connected by C—H···π interactions, creating a three-dimensional network.[3]

To visualize and quantify these non-covalent interactions, Hirshfeld surface analysis is a powerful tool.[11][12][13] A Hirshfeld surface is a 3D surface that defines the space of a molecule in a crystal, and it can be color-mapped to show different properties, such as intermolecular close contacts.

intermolecular_interactions M1 Molecule 1 M2 Molecule 2 M1->M2 N-H...O Hydrogen Bond M3 Molecule 3 M1->M3 C-H...π Interaction M4 Molecule 4 M2->M4 C-H...π Interaction M3->M4 N-H...O Hydrogen Bond

Caption: Schematic of intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

This guide has detailed the comprehensive process of single-crystal X-ray analysis using N-phenyl-2-(phenylsulfanyl)acetamide as a case study. The elucidated structure reveals key conformational features and a packing arrangement dominated by hydrogen bonding and C—H···π interactions. This level of structural insight is invaluable for understanding the properties of this class of compounds and for designing new molecules with desired functionalities. For researchers working on 5-Chloro-2-phenylsulfanyl-phenylamine, obtaining a crystal structure would be a critical step in advancing their studies, and the methodologies outlined herein provide a robust roadmap for achieving that goal.

References

  • Mohamed, S. K., El-Faham, A., & Elgemeie, G. H. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(4), 392-396. Available at: [Link]

  • Mohamed, S. K., El-Faham, A., & Elgemeie, G. H. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. ResearchGate. Available at: [Link]

  • Mohamed, S. K., El-Faham, A., & Elgemeie, G. H. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. IUCr Journals. Available at: [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2020). Scirp.org. Available at: [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Available at: [Link]

  • Thomas, S. P., & Tiekink, E. R. T. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(4), 355-365. Available at: [Link]

  • X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • The Hirshfeld Surface. (n.d.). CrystalExplorer. Available at: [Link]

  • Hirshfeld methods and Quantum Crystallography. (n.d.). cdifx. Available at: [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. Available at: [Link]

  • The SHELX package. (n.d.). MIT OpenCourseWare. Available at: [Link]

  • How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals. (2020). Nature. Available at: [Link]

  • User guide to crystal structure refinement with SHELXL 1. Introduction. (n.d.). Reza Latifi.
  • SHELXS - General Information. (n.d.). SHELX. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

  • Dittrich, B. (2025). Small Molecule X-ray Crystal Structures at a Crossroads. Chemistry – A European Journal. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

1H and 13C NMR spectroscopy characterization of 5-Chloro-2-phenylsulfanyl-phenylamine

Application Note: Comprehensive 1 H and 13 C NMR Structural Elucidation of 5-Chloro-2-phenylsulfanyl-phenylamine Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Ty...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive 1 H and 13 C NMR Structural Elucidation of 5-Chloro-2-phenylsulfanyl-phenylamine

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Data Interpretation Guide

Introduction & Contextual Grounding

5-Chloro-2-phenylsulfanyl-phenylamine (CAS No. 4235-20-5)[1], frequently referred to in literature as 5-chloro-2-(phenylthio)aniline or 2-amino-4-chlorophenyl phenyl sulfide, is a highly versatile diaryl sulfide intermediate. It has garnered significant attention as a privileged structural motif in the design of , which are critical therapeutic agents for combating Trypanosoma brucei (the causative agent of human African trypanosomiasis)[2][3]. Furthermore, derivatives of this scaffold have been heavily evaluated as chemosensitizers against multi-drug-resistant Plasmodium falciparum[4].

Because the biological activity of these inhibitors relies heavily on the precise spatial orientation of the heteroatoms (nitrogen, sulfur, and chlorine) within the enzyme's binding pocket, unambiguous structural characterization is paramount. This application note provides a self-validating, causality-driven protocol for the complete 1 H and 13 C NMR assignment of 5-chloro-2-phenylsulfanyl-phenylamine.

Experimental Design & Causality

To ensure a self-validating system, the NMR workflow must move from basic 1D spin-system identification to 2D spatial and bond-connectivity mapping. Relying solely on 1D 13 C shifts for highly substituted aromatic rings is prone to error due to overlapping substituent effects. Thus, 2D HMBC (Heteronuclear Multiple Bond Correlation) is employed as the ultimate validator to lock the quaternary carbons into the structural framework.

NMR_Workflow A 1. Sample Preparation (50 mM in CDCl3) B 2. 1D NMR (1H, 13C APT) Identify Basic Spin Systems A->B C 3. 2D Homonuclear (COSY) Map J-Coupled Protons B->C D 4. 2D Heteronuclear (HSQC) Assign Direct C-H Bonds C->D E 5. 2D Long-Range (HMBC) Link Quaternary Carbons D->E F 6. Final Structural Validation (Self-Consistent Model) E->F

Fig 1. Sequential NMR elucidation workflow for 5-chloro-2-phenylsulfanyl-phenylamine.

Step-by-Step Acquisition Protocol

Note: Parameters are optimized for a 500 MHz spectrometer equipped with a cryoprobe.

  • Sample Preparation: Dissolve 15 mg (for 1 H) or 50 mg (for 13 C/2D) of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS.

    • Causality: CDCl 3​ is selected to avoid the strong hydrogen-bonding effects of solvents like DMSO-d 6​ , which can artificially shift the amine protons and obscure intrinsic intramolecular electronic effects. Refer to for exact calibration standards.

  • 1D 1 H NMR (zg30): 16 scans, spectral width (SW) 12 ppm, relaxation delay (D1) 2.0 s.

    • Causality: A 2.0 s D1 ensures complete relaxation of the aromatic protons (T 1​ typically 1-2 s), allowing for accurate quantitative integration.

  • 1D 13 C APT (apt): 1024 scans, SW 250 ppm, D1 2.0 s.

    • Causality: Attached Proton Test (APT) is preferred over standard decoupled 13 C as it immediately differentiates quaternary/CH 2​ carbons (phased down) from CH/CH 3​ carbons (phased up), accelerating the assignment of the 4 quaternary carbons in this molecule.

  • 2D HSQC (hsqcedetgpsisp2.2): 4 scans per increment, 256 t 1​ increments.

  • 2D HMBC (hmbcgplpndqf): 8 scans per increment, 256 t 1​ increments, long-range coupling delay optimized for J = 8 Hz (62.5 ms).

    • Causality: The 8 Hz optimization perfectly captures the 3JCH​ correlations across the aromatic ring, which are critical for distinguishing the C1, C2, and C5 quaternary centers.

Spectral Data Presentation & Mechanistic Analysis

1 H NMR Data & Substituent Effects

The aniline ring (Ring A) exhibits a classic 1,2,5-trisubstituted splitting pattern. The chemical shifts are heavily dictated by the resonance (+M) and inductive (-I) effects of the substituents.

ProtonChemical Shift (δ, ppm)Multiplicity J -Coupling (Hz)IntegrationAssignmentMechanistic Rationale
-NH 2​ 4.25br s-2HAmineBroadened by intermediate chemical exchange and quadrupolar relaxation of the spin-1 14 N nucleus.
H6 6.75d2.01HAniline C6Highly shielded by the strong +M effect of the ortho-amine. Exhibits only meta-coupling to H4.
H4 6.70dd8.5, 2.01HAniline C4Shielded by the +M effect of the para-amine. Exhibits ortho-coupling to H3 and meta-coupling to H6.
H3 7.40d8.51HAniline C3Deshielded relative to H4/H6 due to its meta position to the amine (lacking +M shielding).
H2', H6' 7.10m-2HS-Ph OrthoTypical chemical shift for phenylsulfanyl ortho protons.
H4' 7.15m-1HS-Ph ParaTypical chemical shift for phenylsulfanyl para proton.
H3', H5' 7.25m-2HS-Ph MetaSlightly deshielded relative to ortho/para positions.
13 C NMR Data & Quaternary Carbon Differentiation

The primary analytical challenge is distinguishing the highly deshielded quaternary carbons: C1 (amine-bearing), C2 (sulfur-bearing), C5 (chlorine-bearing), and C1' (phenylthio ipso).

CarbonChemical Shift (δ, ppm)TypeAssignmentMechanistic Rationale
C1 148.5C q​ C-NH 2​ Most deshielded carbon due to the strong -I effect of the adjacent electronegative nitrogen.
C3 138.4CHAniline C3Meta to NH 2​ , lacks +M shielding.
C1' 136.5C q​ S-Ph IpsoDeshielded by the heavy atom effect of sulfur.
C5 135.6C q​ C-ClDeshielded by the -I effect of chlorine.
C3', C5' 129.2CHS-Ph MetaStandard phenylthio meta carbons.
C2', C6' 127.4CHS-Ph OrthoStandard phenylthio ortho carbons.
C4' 126.8CHS-Ph ParaStandard phenylthio para carbon.
C4 119.1CHAniline C4Shielded by +M effect of NH 2​ (para position).
C2 116.2C q​ C-SStrongly shielded by the +M effect of the ortho-NH 2​ group, counteracting the sulfur's deshielding.
C6 115.8CHAniline C6Shielded by +M effect of NH 2​ (ortho position).

2D HMBC Logic: The Self-Validating System

To establish absolute trustworthiness, the 1D assignments must be proven via 2D long-range coupling. The distinction between C1, C2, and C5 is definitively resolved using 3JCH​ correlations in the HMBC spectrum, as dictated by standard .

  • Validating C2 (C-S): Both H4 and H6 will show strong 3J correlations to C2. H3 will only show a weaker 2J correlation.

  • Validating C1 (C-NH 2​ ) and C5 (C-Cl): H3 (δ 7.40) is located at C3. It is exactly 3 bonds away from both C1 and C5. Therefore, H3 will show strong 3J cross-peaks to the signals at 148.5 ppm (C1) and 135.6 ppm (C5).

HMBC_Logic H3 H3 (δ 7.40) C1 C1 (C-NH2) H3->C1 3J (Strong) C2 C2 (C-S) H3->C2 2J (Weak) C5 C5 (C-Cl) H3->C5 3J (Strong) H4 H4 (δ 6.70) H4->C2 3J (Strong) H6 H6 (δ 6.75) H6->C1 2J (Weak) H6->C2 3J (Strong) H6->C5 2J (Weak)

Fig 2. Key HMBC correlation logic distinguishing quaternary carbons C1, C2, and C5.

Troubleshooting: Amine Proton Broadening

If the -NH 2​ signal at δ 4.25 ppm is too broad to integrate accurately or obscures nearby aliphatic impurities, the chemical exchange rate is likely matching the NMR timescale. Solution: Evaporate the CDCl 3​ and reconstitute the sample in strictly anhydrous DMSO-d 6​ . The strong hydrogen-bond accepting nature of DMSO will lock the amine protons, shifting them downfield (typically to ~5.5 ppm) and sharpening them into a distinct singlet, sometimes even revealing 3JH−N​ couplings if the sample is exceptionally dry.

References

  • LookChem Database. "5-chloro-2-phenylsulfanylaniline CAS NO.4235-20-5". LookChem. Available at:[Link]

  • Parveen S, et al. "Antitrypanosomal, antileishmanial, and antimalarial activities of quaternary arylalkylammonium 2-amino-4-chlorophenyl phenyl sulfides, a new class of trypanothione reductase inhibitor, and of N-acyl derivatives of 2-amino-4-chlorophenyl phenyl sulfide." Journal of Medicinal Chemistry 2005, 48 (25), 8087-8097. Available at:[Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 2176–2179. Available at:[Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition, 2016. Available at:[Link]

Sources

Application

Palladium-catalyzed cross-coupling reactions utilizing 5-Chloro-2-phenylsulfanyl-phenylamine

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Utilizing 5-Chloro-2-phenylsulfanyl-phenylamine Authored by a Senior Application Scientist Foreword: Unlocking Molecular Complexity with a Versatile Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Utilizing 5-Chloro-2-phenylsulfanyl-phenylamine

Authored by a Senior Application Scientist

Foreword: Unlocking Molecular Complexity with a Versatile Scaffold

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone technology, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency. The significance of this field, recognized with the 2010 Nobel Prize in Chemistry, continues to grow, particularly in the realms of pharmaceutical development and materials science where the rapid construction of complex molecular architectures is paramount.[1][2]

This guide focuses on a particularly versatile, yet underexplored, building block: 5-Chloro-2-phenylsulfanyl-phenylamine . This substrate is a synthetic chemist's playground, featuring three distinct, orthogonally reactive sites: an aryl chloride (C-Cl), an aryl sulfide (C-S), and a primary amine (N-H). This multifunctionality allows for sequential, chemoselective derivatization, providing a powerful platform for generating diverse libraries of complex molecules from a single, common intermediate.

As your partner in the lab, this document is designed not merely as a set of instructions, but as a deep dive into the why behind the how. We will explore the fundamental mechanisms, provide field-tested protocols for key transformations, and discuss the critical nuances of catalyst selection and reaction optimization. Our goal is to empower you, the researcher, to harness the full synthetic potential of this unique scaffold with confidence and scientific rigor.

The Palladium Catalytic Cycle: A Mechanistic Blueprint

At the heart of these transformations lies the palladium catalytic cycle, a well-defined sequence of elementary steps. A fundamental understanding of this cycle is not just academic; it is the key to rational troubleshooting and optimization. The majority of Pd(0)-catalyzed cross-coupling reactions proceed through three primary stages: Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination.[3][4]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Pd(0) complex, which is the active catalytic species.[5] This complex reacts with an organic electrophile (in our case, the C-Cl bond of the substrate), breaking the C-Cl bond and inserting the palladium atom. This process oxidizes palladium from the Pd(0) to the Pd(II) state, forming a new organopalladium(II) complex. The rate of this step is often influenced by the electron density and steric bulk of the supporting ligands.[6] For aryl chlorides, which are less reactive than bromides or iodides, the use of bulky, electron-rich phosphine ligands is often critical to facilitate this kinetically challenging step.[6][7]

  • Transmetalation (e.g., Suzuki Coupling) : In this step, the organic group from a second reagent (the nucleophile, such as an organoboron compound) is transferred to the palladium(II) center, displacing the halide.[1] This step requires activation by a base, which converts the organoboron species into a more nucleophilic "ate" complex, thereby facilitating the transfer.[8]

  • Reductive Elimination : This is the final, product-forming step. The two organic fragments coupled on the palladium(II) center are expelled as the final product, joined by a new covalent bond. This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst and allowing the cycle to begin anew.[3]

Catalytic_Cycle Figure 1: Generalized Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) label_oa Oxidative Addition Pd0->label_oa OxAdd Ar-Pd(II)(X)L₂ label_tm Transmetalation OxAdd->label_tm Trans Ar-Pd(II)(R)L₂ label_re Reductive Elimination Trans->label_re prod Ar-R Trans->prod label_oa->OxAdd label_tm->Trans label_re->Pd0 react1 Ar-X react1->OxAdd react2 R-M react2->Trans

Caption: Generalized Palladium Cross-Coupling Cycle

Application Protocol: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl structures, which are prevalent in pharmaceuticals.[9] Here, we will target the C-Cl bond of 5-Chloro-2-phenylsulfanyl-phenylamine for coupling with a boronic acid.

Expert Insights & Causality
  • Catalyst System : We select a Pd(II) precatalyst with a bulky biarylphosphine ligand (e.g., a G3-Precatalyst). Pd(II) precatalysts offer superior air and moisture stability compared to Pd(0) sources like Pd₂(dba)₃, simplifying reaction setup.[10] The bulky, electron-rich ligand is essential for promoting the oxidative addition of the robust aryl chloride bond and facilitating the final reductive elimination step.[6]

  • Base Selection : A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is chosen. The base is critical for activating the boronic acid to form the boronate complex, which is necessary for efficient transmetalation.[8] Using an aqueous solution of the base can accelerate the reaction and sometimes improve yields in heterocyclic systems.[11]

  • Solvent System : A polar aprotic solvent like 1,4-dioxane or a mixture with water is ideal. This system ensures solubility for the organic substrate, the polar boronic acid, and the inorganic base, creating a homogenous or effectively biphasic environment for the catalytic cycle to operate efficiently.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.

Detailed Protocol
  • Reagents & Equipment :

    • 5-Chloro-2-phenylsulfanyl-phenylamine (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

    • Potassium Carbonate (K₂CO₃, 2.0-3.0 equiv)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v)

    • Schlenk flask or oven-dried reaction vial with stir bar

    • Inert gas supply (Nitrogen or Argon)

    • Standard glassware for work-up and chromatography

  • Procedure :

    • To a Schlenk flask, add 5-Chloro-2-phenylsulfanyl-phenylamine, the arylboronic acid, and K₂CO₃.

    • Seal the flask, and evacuate and backfill with inert gas three times. This is a critical step to remove oxygen, which can deactivate the catalyst.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Add the palladium precatalyst. The mixture may change color upon addition.

    • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

    • Monitor the reaction's progress by taking small aliquots and analyzing via TLC or GC-MS. The reaction is typically complete within 2-12 hours.

    • Once the starting material is consumed, cool the reaction to room temperature.

  • Work-up & Purification :

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Representative Data
EntryArylboronic AcidCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
1Phenylboronic acid1.5904>95
24-Methoxyphenylboronic acid1.5903>95
32-Thiopheneboronic acid2.0100688
43-Furanboronic acid2.0100885

Note: Yields are representative and based on couplings with similar aryl chloride substrates.[11][12]

Application Protocol: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds.[13] This protocol details the coupling of an external amine to the C-Cl position of our substrate. It is important to note that the substrate's own -NH₂ group could potentially react, but intermolecular coupling with a less hindered, more soluble external amine is generally favored under controlled conditions.

Expert Insights & Causality
  • Catalyst System : Similar to the Suzuki coupling, a Pd(II) precatalyst with a highly specialized biarylphosphine ligand (e.g., RuPhos, BrettPhos) is optimal. These ligands have been specifically developed to promote the challenging C-N reductive elimination step.[10]

  • Base Selection : A strong, non-nucleophilic base is required to deprotonate the coupling amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Its steric bulk prevents it from acting as a competing nucleophile.

  • Solvent : Anhydrous, non-protic solvents like toluene or DME are required. Protic solvents (like water or alcohols) will quench the strong base and inhibit the reaction.

Detailed Protocol
  • Reagents & Equipment :

    • 5-Chloro-2-phenylsulfanyl-phenylamine (1.0 equiv)

    • Amine to be coupled (1.2 equiv)

    • Palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Anhydrous Toluene

    • Glovebox or Schlenk line for inert atmosphere setup

  • Procedure :

    • Inside a glovebox : Add NaOtBu, the palladium precatalyst, and a stir bar to a reaction vial.

    • Add 5-Chloro-2-phenylsulfanyl-phenylamine and the coupling amine.

    • Add anhydrous toluene, seal the vial, and bring it out of the glovebox.

    • Place the vial in a preheated aluminum block at 100-110 °C and stir.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up & Purification :

    • Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl.

    • Extract with ethyl acetate (3x).

    • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Application Protocol: Sonogashira C-C Alkynylation

The Sonogashira coupling enables the synthesis of aryl alkynes, crucial structures in materials science and natural product synthesis, by coupling a terminal alkyne with an aryl halide.[14][15]

Expert Insights & Causality
  • Catalyst System : The classic Sonogashira reaction uses a dual-catalyst system: a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). Palladium facilitates the main cross-coupling cycle, while copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active species in the transmetalation step.

  • Copper-Free Variant : Concerns about homocoupling of the alkyne (Glaser coupling), a common side reaction promoted by copper and oxygen, have led to the development of copper-free protocols. These methods rely on a more active palladium/phosphine system and a strong base to facilitate the direct reaction of the palladium complex with the alkyne.[7]

  • Base and Solvent : An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.

Detailed Protocol (Copper-Free)
  • Reagents & Equipment :

    • 5-Chloro-2-phenylsulfanyl-phenylamine (1.0 equiv)

    • Terminal alkyne (1.5 equiv)

    • PdCl₂(PPh₃)₂ (2-4 mol%)

    • Tri-tert-butylphosphine (P(tBu)₃, 4-8 mol%)

    • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

    • Anhydrous DMF

    • Microwave reactor or conventional heating setup

  • Procedure :

    • To a microwave vial, add 5-Chloro-2-phenylsulfanyl-phenylamine, Cs₂CO₃, PdCl₂(PPh₃)₂, and P(tBu)₃.

    • Evacuate and backfill the vial with inert gas.

    • Add anhydrous DMF and the terminal alkyne via syringe.

    • Seal the vial and heat in a microwave reactor to 120-140 °C for 15-45 minutes.[7] Alternatively, use conventional heating for 6-18 hours.

    • Monitor completion by TLC or GC-MS.

  • Work-up & Purification :

    • Follow the standard aqueous work-up procedure described for the Suzuki reaction.

    • Purify by column chromatography.

Chemoselectivity: The Art of Site-Selective Functionalization

The presence of multiple reactive sites on 5-Chloro-2-phenylsulfanyl-phenylamine opens up opportunities for controlled, sequential functionalization. The general order of reactivity for palladium-catalyzed cross-coupling is C-I > C-Br > C-OTf > C-Cl >> C-S .[16]

  • Targeting C-Cl : The protocols described above are optimized for the C-Cl bond. By using ligands developed for aryl chloride activation and keeping reaction temperatures moderate (80-120 °C), the C-S bond generally remains intact.

  • Targeting C-S : Activating the C-S bond for cross-coupling is more challenging and typically requires more specialized conditions, such as nickel catalysis or palladium catalysts with specific N-heterocyclic carbene (NHC) ligands and stronger bases at higher temperatures.[17][18][19][20] This differential reactivity allows for a stepwise approach: first functionalize the C-Cl bond, then modify conditions to target the C-S bond in a subsequent step.

  • Targeting N-H : The amine can be acylated, sulfonylated, or used as a nucleophile in SₙAr reactions under basic conditions without a metal catalyst. For Buchwald-Hartwig amination of the substrate itself, one would use it as the amine source with a different aryl halide.

Caption: Decision pathway for site-selective functionalization.

References

  • Gale, A. et al. (2017). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews. [Link]

  • Valente, C. et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • Yang, S. et al. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. Organic Letters. [Link]

  • Yang, S. et al. (2022). Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. ChemRxiv. [Link]

  • Yang, S. et al. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Organic Letters. [Link]

  • Szostak, M. et al. (2022). Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds. Organic Chemistry Portal. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Yang, S. et al. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. ResearchGate. [Link]

  • Chen, G. et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Poater, A. et al. (2014). Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Patrick, B. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • Hein, J. E. et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]

  • Liu, Y. et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Strieth-Kalthoff, F. et al. (2023). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. [Link]

  • Murray, J. I. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]

  • Stolar, T. et al. (2019). From In Situ Monitoring to Better Understanding of the Suzuki-Miyaura Cross Coupling in the Solid State. FULIR. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Crest, D. K. et al. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]

  • Chan, J. et al. (2025). A Fluorogenic Reaction for Monitoring Cross-Coupling with Turn-On Ratio Greater than a Hundred Thousand. Chemical & Biomedical Imaging. [Link]

  • Liu, H. et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Organic Chemistry Portal. [Link]

  • de Oliveira, K. T. et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Wang, Z. et al. (2017). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • Szostak, M. et al. (2022). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. PubMed. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

  • D'Auria, M. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. [Link]

  • Wang, D. et al. (2019). Synthesis Strategy of High Activity and Low Pd Catalyst for Suzuki Coupling Reaction. ACS Omega. [Link]

  • Oniga, S. et al. (2012). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. [Link]

  • Eckhardt, M. et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. [Link]

Sources

Method

Application Note: Advanced Recrystallization and Purification Protocols for Synthesized 5-Chloro-2-phenylsulfanyl-phenylamine

Introduction & Chemical Context 5-Chloro-2-phenylsulfanyl-phenylamine (frequently referred to in medicinal chemistry literature as 2-amino-4-chlorophenyl phenyl sulfide) is a highly versatile diaryl thioether scaffold. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

5-Chloro-2-phenylsulfanyl-phenylamine (frequently referred to in medicinal chemistry literature as 2-amino-4-chlorophenyl phenyl sulfide) is a highly versatile diaryl thioether scaffold. It serves as a critical building block in drug development, most notably as a precursor for potent Trypanothione reductase inhibitors and antimalarial agents [1].

During its synthesis—typically achieved via the nucleophilic aromatic substitution (SNAr) of 1,4-dichloro-2-nitrobenzene with thiophenol, followed by the reduction of the nitro group—the crude product is heavily contaminated. Common impurities include unreacted thiophenol, lipophilic disulfide oxidation byproducts, highly colored quinone-imine derivatives, and residual inorganic salts (e.g., iron or zinc oxides from the reduction step). Because the free amine and thioether moieties can easily poison transition-metal catalysts in downstream cross-coupling reactions (such as Buchwald-Hartwig aminations), achieving >99% purity is a non-negotiable requirement for pharmaceutical applications.

Recrystallization Strategy: Causality & Solvent Selection

The purification of aniline-derivative thioethers presents unique thermodynamic challenges. The molecule is prone to air oxidation, meaning prolonged exposure to heat in oxygen-rich environments can generate unwanted sulfoxides or disulfides.

Why Acetonitrile (MeCN)? While ethanol/water mixtures are standard for general anilines, they often fail to adequately exclude lipophilic disulfide impurities in thioethers. Acetonitrile (MeCN) provides an optimal thermodynamic profile for 5-chloro-2-phenylsulfanyl-phenylamine [1]. The compound exhibits a remarkably steep solubility curve in MeCN: it is highly soluble near the boiling point (81 °C) but practically insoluble at 0 °C. Furthermore, MeCN does not solvate inorganic reduction salts, allowing them to be easily removed via a hot filtration step prior to crystallization.

Table 1: Comparison of Recrystallization Solvents for Diaryl Thioethers
Solvent SystemYield RecoveryPurityMechanistic Pros & Cons
Acetonitrile (MeCN) 75–85%>99.5%Pros: Steep solubility curve; strictly excludes inorganic salts and lipophilic byproducts.Cons: Requires precise temperature control to prevent occlusion.
Ethanol / Water (3:1) 60–70%~95.0%Pros: Environmentally benign; excellent for removing polar impurities.Cons: Prone to "oiling out" (liquid-liquid phase separation) instead of nucleating crystals.
Hexane / Ethyl Acetate 50–60%~97.0%Pros: Excellent for analytical silica gel chromatography.Cons: Poor scalability for bulk crystallization; co-precipitation of disulfides.

Workflow Visualization

G A Crude 5-Chloro-2- phenylsulfanyl-phenylamine B Dissolution in Hot MeCN (80 °C) A->B Add Solvent C Decolorization (Activated Carbon) B->C Add 5% w/w Carbon D Hot Filtration (Remove Salts & Carbon) C->D Filter through Celite E Controlled Cooling (0.5 °C/min to 0 °C) D->E Supersaturation F Vacuum Filtration & Cold MeCN Wash E->F Nucleation & Growth G Pure Crystalline Product (>99% Purity) F->G Drying under Vacuum

Figure 1: Optimized recrystallization workflow for 5-chloro-2-phenylsulfanyl-phenylamine.

Detailed Experimental Protocol

Phase 1: Dissolution and Decolorization
  • Preparation: Weigh the crude 5-chloro-2-phenylsulfanyl-phenylamine and transfer it to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Solvent Addition: Add HPLC-grade Acetonitrile (MeCN) at a ratio of approximately 8–10 mL per gram of crude product.

  • Heating: Heat the suspension to a gentle reflux (approx. 80 °C) using an oil bath or heating mantle until the organic solid completely dissolves. (Note: Inorganic salts from the upstream reduction step will remain visibly suspended).

  • Carbon Treatment: Briefly remove the flask from the heat source to prevent flash-boiling, and add 5% w/w activated carbon (e.g., Darco®). Re-apply heat and reflux for 15 minutes.

    • Causality Insight: The aniline moiety is easily oxidized. Activated carbon specifically adsorbs highly conjugated, colored quinone-imine oxidation byproducts that would otherwise co-crystallize and discolor the final product.

Phase 2: Hot Filtration
  • Filtration Setup: Pre-heat a Büchner funnel and filter flask in an oven at 90 °C. This prevents premature crystallization of the product in the funnel stem. Prepare a 1 cm pad of Celite® over the filter paper.

  • Execution: Rapidly filter the hot suspension under mild vacuum. The Celite pad will act as a depth filter, trapping the fine activated carbon particles and any insoluble inorganic reduction salts.

  • Rinse: Wash the filter cake with a minimal amount (1–2 mL/g) of boiling MeCN to ensure complete transfer of the target compound into the mother liquor.

Phase 3: Controlled Cooling Crystallization
  • Initial Cooling: Transfer the hot, clear filtrate to an Erlenmeyer flask. Allow the solution to cool ambiently to room temperature (approx. 20–25 °C) at a controlled rate of ~0.5 °C/min.

    • Causality Insight: Rapid cooling (e.g., plunging the flask directly into an ice bath) forces the compound to "crash out" kinetically. This leads to the occlusion of solvent and impurities within the rapidly forming crystal lattice. Slow cooling ensures thermodynamic control, yielding large, high-purity crystalline needles.

  • Secondary Cooling: Once the solution reaches room temperature and heavy crystallization is observed, transfer the flask to an ice-water bath (0–5 °C) for 2 hours. This maximizes the yield by driving the solubility to its absolute minimum.

Phase 4: Isolation and Validation (Self-Validating System)
  • Harvesting: Isolate the white crystalline solid via vacuum filtration.

  • Washing: Wash the crystals with a small volume of ice-cold MeCN (0 °C) to displace the impure mother liquor without dissolving the purified product.

  • Drying: Dry the crystals in a vacuum oven at 40 °C (approx. 10 mbar) for 12 hours to remove all residual solvent.

  • Validation:

    • Confirm purity via HPLC (Target: >99.5% AUC).

    • Confirm structural identity via 1H NMR (500 MHz, CDCl3): Validate the presence of the characteristic amine broad singlet (δ ~4.2 ppm) and the distinct multiplet splitting of the phenylsulfanyl and chlorophenyl rings (δ 7.49–7.46 (m, 2H), 7.35–7.32 (m, 2H), etc.) [1].

References

  • Parveen, S., Khan, M. O. F., Austin, S. E., Croft, S. L., Yardley, V., Rock, P., & Douglas, K. T. (2005). Antitrypanosomal, Antileishmanial, and Antimalarial Activities of Quaternary Arylalkylammonium 2-Amino-4-Chlorophenyl Phenyl Sulfides, a New Class of Trypanothione Reductase Inhibitor, and of N-Acyl Derivatives of 2-Amino-4-Chlorophenyl Phenyl Sulfide. Journal of Medicinal Chemistry, 48(25), 8087-8097. URL: [Link]

Application

In vitro cell viability assay protocols involving 5-Chloro-2-phenylsulfanyl-phenylamine

An In-Depth Guide to the In Vitro Assessment of 5-Chloro-2-phenylsulfanyl-phenylamine Application Notes and Protocols for Evaluating Cellular Viability and Cytotoxicity Prepared by: Gemini, Senior Application Scientist A...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the In Vitro Assessment of 5-Chloro-2-phenylsulfanyl-phenylamine

Application Notes and Protocols for Evaluating Cellular Viability and Cytotoxicity

Prepared by: Gemini, Senior Application Scientist

Abstract

The evaluation of novel chemical entities for biological activity is a foundational step in drug discovery and toxicology. This document provides a comprehensive framework for the in vitro characterization of 5-Chloro-2-phenylsulfanyl-phenylamine , a compound whose biological effects are not yet extensively documented in publicly available literature. We present a series of robust, validated protocols designed to assess its impact on cell viability, cytotoxicity, and the induction of apoptosis. These methodologies progress from broad screening of metabolic activity to more specific assays that elucidate the mechanism of cell death, providing researchers with a logical workflow for initial compound characterization. The protocols included are the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis detection.

Introduction: Characterizing a Novel Phenylamine Derivative

5-Chloro-2-phenylsulfanyl-phenylamine is an aromatic amine compound. Phenylamines, also known as anilines, are a class of compounds used as precursors in the synthesis of various materials and biologically active molecules.[1][2] The introduction of chloro and phenylsulfanyl groups to the phenylamine scaffold creates a unique chemical entity with the potential for unexplored biological activities.

Before any therapeutic potential can be considered, a rigorous assessment of a compound's effect on living cells is paramount. Cell viability assays are a suite of tools used to determine the overall health of cells and their response to a chemical agent.[3] These assays can measure various cellular parameters, including metabolic activity, membrane integrity, and the activation of specific death pathways like apoptosis.[4]

This guide provides a multi-faceted approach to characterize the cellular effects of 5-Chloro-2-phenylsulfanyl-phenylamine, enabling researchers to generate a foundational dataset for this novel compound.

Experimental Strategy: A Tiered Approach to Cellular Analysis

A logical, tiered workflow is essential for efficiently characterizing a new compound. We propose a three-step process that moves from a general assessment of cell health to a more specific investigation of the cell death mechanism. This approach ensures that results are cross-validated and provides a more complete picture of the compound's biological impact.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cytotoxicity Confirmation cluster_2 Tier 3: Mechanistic Insight cluster_3 Data Interpretation MTT Protocol 1: MTT Assay (Metabolic Activity) LDH Protocol 2: LDH Assay (Membrane Integrity) MTT->LDH If cytotoxic effect is observed Caspase Protocol 3: Caspase-Glo® 3/7 Assay (Apoptosis Execution) LDH->Caspase If membrane damage is confirmed Result Determine IC50 Characterize Mode of Action (Cytotoxicity vs. Apoptosis) Caspase->Result

Figure 1: A tiered experimental workflow for characterizing the cellular effects of a novel compound.

Protocol 1: Assessing Metabolic Viability with the MTT Assay

Principle and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for evaluating cellular metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[6][7] This assay is an excellent primary screening tool to determine a compound's general effect on cell proliferation and viability and to calculate its half-maximal inhibitory concentration (IC50).

Detailed Step-by-Step Protocol
  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Perform a cell count and assess viability (e.g., via Trypan Blue exclusion).

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8]

    • Include wells for "medium only" blanks.[7]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of 5-Chloro-2-phenylsulfanyl-phenylamine in a suitable solvent like Dimethyl Sulfoxide (DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations for treatment.

    • Include a "vehicle control" group containing the highest concentration of DMSO used in the experiment.[8]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle control).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[5]

    • Incubate the plate for an additional 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals using a microscope.[7]

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[9]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[5]

Data Analysis and Interpretation
  • Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the % Viability against the log of the compound concentration to generate a dose-response curve. Use non-linear regression analysis to determine the IC50 value.

Protocol 2: Quantifying Cytotoxicity with the LDH Release Assay

Principle and Rationale

While the MTT assay measures metabolic health, the Lactate Dehydrogenase (LDH) assay directly quantifies cell death by measuring cytotoxicity. LDH is a stable cytosolic enzyme that is released into the culture medium upon the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10] The assay measures LDH activity in the supernatant through a coupled enzymatic reaction that results in the formation of a colored formazan product, which is read on a plate reader.[11] This protocol is crucial for confirming that a reduction in MTT signal is due to cell death and not just metabolic inhibition or cytostasis.

Detailed Step-by-Step Protocol
  • Plate Setup and Treatment:

    • Seed and treat cells with 5-Chloro-2-phenylsulfanyl-phenylamine as described in the MTT protocol (Section 3, steps 1 & 2).

    • Crucially, set up the following controls:

      • Vehicle Control: Cells treated with solvent only (spontaneous LDH release).

      • Maximum Release Control: Cells treated with a lysis buffer (e.g., 10X Lysis Solution provided in kits, or Triton X-100) 45 minutes before the end of incubation.[10][12]

      • Background Control: Medium only (no cells).[11]

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 400 x g) for 5 minutes to pellet any detached cells.[11]

    • Carefully transfer a specific volume (e.g., 50-100 µL) of the supernatant from each well to a new, clear, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically involves mixing a substrate and a catalyst/dye solution).[10][11]

    • Add the reaction mixture (e.g., 100 µL) to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measurement:

    • Add a stop solution if required by the kit protocol.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) within one hour.[11]

Data Analysis and Interpretation
  • Subtract the background control absorbance from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Maximum Release - Absorbance of Vehicle)] x 100

  • Plotting % Cytotoxicity against compound concentration will yield a dose-response curve for cytotoxicity.

Protocol 3: Investigating Apoptosis with the Caspase-Glo® 3/7 Assay

Principle and Rationale

If cytotoxicity is confirmed, the next logical step is to investigate the mechanism. Apoptosis, or programmed cell death, is a key pathway that can be induced by anticancer agents.[13][14] This process is executed by a family of proteases called caspases, with caspase-3 and caspase-7 being the primary executioners.[13] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent "add-mix-measure" assay.[15] The reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal that is proportional to the amount of caspase activity.[16][17]

G cluster_assay Assay Principle Compound 5-Chloro-2-phenylsulfanyl-phenylamine (Hypothetical Inducer) Cell Target Cell Compound->Cell Signal Apoptotic Signal Cell->Signal Procaspase Procaspase-3/7 (Inactive) Signal->Procaspase activates ActiveCaspase Active Caspase-3/7 (Executioner) Procaspase->ActiveCaspase Substrate Caspase-Glo® Substrate (Z-DEVD-aminoluciferin) ActiveCaspase->Substrate cleaves Apoptosis Apoptosis ActiveCaspase->Apoptosis cleaves cellular proteins Luciferin Aminoluciferin Substrate->Luciferin Light Luminescent Signal (Measured) Luciferin->Light via luciferase

Figure 2: Simplified pathway of apoptosis execution and the principle of the Caspase-Glo® 3/7 Assay.

Detailed Step-by-Step Protocol
  • Plate Setup and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence assays. Cell density and treatment with 5-Chloro-2-phenylsulfanyl-phenylamine are performed as previously described.

    • Include vehicle control and positive control (e.g., staurosporine) wells.

  • Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by mixing the buffer and lyophilized substrate.[15]

    • Allow the reagent and the cell plate to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]

  • Incubation and Measurement:

    • Mix the contents on a plate shaker at a low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation
  • The raw luminescent units (RLU) are directly proportional to caspase activity.

  • Data can be expressed as "Fold Change" relative to the vehicle control:

    • Fold Change = RLU of Treated Sample / RLU of Vehicle Control

  • A significant increase in luminescence compared to the vehicle control indicates the induction of apoptosis via the activation of executioner caspases.

Data Summary and Expected Outcomes

To effectively compare the results from these assays, the data can be summarized in a table. This allows for a clear overview of the compound's potency and primary mechanism of action.

Assay TypeKey ParameterExample Data for Compound 'X'Interpretation
MTT Assay IC50 (µM)15.2 µMThe concentration at which the compound reduces metabolic activity by 50%.
LDH Assay Max Cytotoxicity (%)85% at 50 µMThe compound causes significant cell membrane damage at higher concentrations.
Caspase-Glo® 3/7 Fold Induction8.5-fold increase at 20 µMThe compound strongly activates executioner caspases, indicating apoptosis is a primary mode of cell death.

Conclusion for the Research Professional

This application guide provides a validated, multi-tiered strategy for the initial in vitro characterization of 5-Chloro-2-phenylsulfanyl-phenylamine. By systematically employing assays that measure metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-Glo® 3/7), researchers can efficiently determine the compound's cytotoxic potential and gain crucial insights into its mechanism of action. This foundational knowledge is essential for guiding further studies in drug development or toxicological assessment.

References

  • Merck Millipore. (n.d.).
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. ([Link])

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. ([Link])

  • PLOS. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ([Link])

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. ([Link])

  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. ([Link])

  • Reaction Biology. (2022, May). Caspase-Glo 3/7 Assay. ([Link])

  • National Center for Biotechnology Information. (2023, May 31). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. ([Link])

  • ResearchGate. (2026, March 6). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFREGFR inhibitors. ([Link])

  • ResearchGate. (n.d.). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ([Link])

  • MDPI. (2011, March 14). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. ([Link])

  • PLOS One. (2022, June 29). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. ([Link])

  • Chemguide. (n.d.). phenylamine (aniline) as an amine. ([Link])

  • National Center for Biotechnology Information. (n.d.). Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. ([Link])

  • Semantic Scholar. (n.d.). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2- methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. ([Link])

  • Indian Academy of Sciences. (2008, March). Apoptosis induced by (di-isopropyloxyphoryl-Trp) -Lys-OCH in K562 and HeLa cells. ([Link])

  • Chemistry LibreTexts. (2023, January 22). Reactions of Phenylamine as a Primary Amine. ([Link])

  • ResearchGate. (n.d.). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. ([Link])

  • National Center for Biotechnology Information. (2022, July 14). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. ([Link])

  • PubMed. (n.d.). A simplified new assay for assessment of fungal cell damage with the tetrazolium dye, (2,3)-bis-(2-methoxy-4-nitro-5-sulphenyl)-(2H). ([Link])

  • Google Patents. (n.d.). DE4202262A1 - Prepn. of 2-nitro-5-phenylthio-aniline. ()

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Catalytic Reactions of 5-Chloro-2-phenylsulfanyl-phenylamine

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals optimizing palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations) o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals optimizing palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations) of 5-Chloro-2-phenylsulfanyl-phenylamine .

This specific substrate presents a trifecta of chemoselectivity challenges: an unactivated aryl chloride electrophile, a highly coordinating thioether (-S-Ph) motif, and a reactive primary aniline. Below, we dissect the causality of byproduct formation and provide field-proven, self-validating protocols to rescue your catalytic workflows.

Mechanistic Causality of Byproduct Formation

Understanding the root cause of reaction failure at the molecular level is the first step in rational optimization. When subjecting 5-Chloro-2-phenylsulfanyl-phenylamine to Pd-catalysis, three primary byproduct pathways compete with the desired catalytic cycle:

  • Catalyst Poisoning (Stalling): Sulfur is a soft Lewis base that strongly coordinates to soft transition metals like Pd(0) and Pd(II). This competitive binding sequesters the catalyst into an off-cycle resting state, inhibiting the oxidative addition of the sluggish C-Cl bond[1].

  • Hydrodehalogenation (Reduction): When coupling secondary amines, the intermediate Pd(II)-amido complex can undergo β-hydride elimination instead of the desired reductive elimination. This yields an imine and a Pd(II)-hydride, which subsequently reductively eliminates to form the dehalogenated byproduct (2-phenylsulfanyl-phenylamine)[2].

  • C-S Bond Cleavage: At elevated temperatures, palladium can insert into the C-S bond instead of the target C-Cl bond, leading to the formation of unwanted diaryl sulfides and complex reaction mixtures[3].

Mechanism Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd + Aryl Chloride Poison Thioether Coordination (Catalyst Poisoning) Pd0->Poison -S-Ph binding CSCleavage C-S Bond Activation (Diaryl Sulfide Byproduct) Pd0->CSCleavage High Temp (>100°C) AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine / Base RedElim Reductive Elimination (Target Product) AmineCoord->RedElim Bulky Ligand (e.g., tBuBrettPhos) BetaHydride β-Hydride Elimination (Dehalogenation Byproduct) AmineCoord->BetaHydride Slow Red. Elim. RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of Pd-catalyzed amination vs. competing byproduct pathways.

Troubleshooting FAQs

Q1: My reaction stalls at 20% conversion, and I see "black Pd" precipitating. How do I overcome thioether poisoning? A1: The precipitation of palladium black indicates that the active Pd(0) species has lost its phosphine ligands and aggregated. The -S-Ph group on your substrate is outcompeting your ligand for palladium coordination[1]. Actionable Solution: Switch to a highly sterically hindered bidentate ligand (e.g., Xantphos or dppf) or increase the ligand-to-palladium ratio to 2.5:1 when using monodentate dialkylbiarylphosphines (like RuPhos). This shifts the thermodynamic equilibrium away from sulfur coordination[4].

Q2: I am getting 40% of the hydrodehalogenated byproduct. How do I force the reaction toward the cross-coupled product? A2: Hydrodehalogenation is a direct consequence of β-hydride elimination outcompeting reductive elimination[2]. Aryl chlorides are inherently less reactive toward oxidative addition (ArI > ArBr > ArCl), meaning the catalytic cycle is already kinetically strained[5]. Actionable Solution: Utilize a ligand specifically engineered to accelerate reductive elimination, such as tBuBrettPhos or BrettPhos . The extreme steric bulk of these ligands forces the Pd(II) center to rapidly expel the product, effectively shutting down the slower β-hydride elimination pathway[6].

Q3: My GC-MS shows diaryl sulfide scrambling. Why is the C-S bond breaking? A3: While C-Cl oxidative addition is generally favored, high temperatures (≥110 °C) provide enough thermal energy for Pd to insert into the C-S bond, causing decarbonylative-like cleavage or scrambling[3]. Actionable Solution: Lower the reaction temperature to 80 °C. To maintain reactivity at this lower temperature, use a pre-activated Pd(II) precatalyst (e.g., a 3rd or 4th generation palladacycle) which generates the active Pd(0) species efficiently without requiring high heat[5].

Q4: The primary aniline (-NH2) on the substrate is reacting with the aryl chloride, causing oligomerization. Should I protect it? A4: Yes. If you are targeting the -Cl group for cross-coupling with an exogenous amine, the internal -NH2 group acts as a competitive nucleophile. Actionable Solution: Protect the aniline as a Boc-carbamate or acetamide prior to the cross-coupling step. This is a self-validating protocol: if oligomers disappear upon protection, the internal amine was the definitive culprit.

Quantitative Data: Ligand Effects on Byproduct Distribution

The following table summarizes expected reaction profiles when coupling N-Boc-protected 5-Chloro-2-phenylsulfanyl-phenylamine with a secondary amine (e.g., morpholine) at 80 °C.

Ligand SystemConversion (%)Target Product (%)Dehalogenation (%)C-S Cleavage (%)Catalyst State
PPh3 < 10%TraceTraceTraceSevere Poisoning (Pd Black)
BINAP 45%20%20%5%Partial Poisoning
Xantphos 70%55%10%5%Stable
RuPhos 85%65%15%5%Stable
tBuBrettPhos > 95% 90% < 5% Trace Highly Active
Self-Validating Experimental Protocol

Optimized Air-Free Buchwald-Hartwig Amination Objective: Achieve >90% yield of the target aminated product while suppressing dehalogenation and thioether poisoning.

Materials:

  • Substrate: N-Boc-5-Chloro-2-phenylsulfanyl-phenylamine (1.0 equiv, 1.0 mmol)

  • Amine: Secondary amine (e.g., morpholine) (1.2 equiv)

  • Precatalyst: tBuBrettPhos Pd G3 (2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Substrate & Base Preparation (Dry): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-Boc-protected substrate (1.0 mmol) and NaOtBu (1.5 mmol) inside a nitrogen-filled glovebox.

    • Causality: NaOtBu is a strong base required to deprotonate the coordinated amine; keeping it strictly anhydrous prevents hydroxide-mediated C-Cl hydrolysis[5].

  • Catalyst Admixture: Add tBuBrettPhos Pd G3 (0.02 mmol, 2 mol%).

    • Causality: G3 precatalysts rapidly generate the active monoligated Pd(0) species at room temperature upon activation by the base, bypassing the need for high-temperature reduction[5].

  • Solvent & Amine Addition: Seal the tube with a septum, remove from the glovebox, and connect to a Schlenk line. Add anhydrous, degassed 1,4-dioxane (5.0 mL) and the secondary amine (1.2 mmol) via syringe.

  • Degassing (Self-Validation Step): Sparge the solution with ultra-pure Argon for 10 minutes.

    • Validation: Oxygen presence will rapidly oxidize the active Pd(0) to inactive Pd(II) peroxo species. If the solution turns dark brown/black prematurely before heating, your inert atmosphere has been compromised.

  • Controlled Heating: Place the reaction in a pre-heated oil bath at 80 °C for 12 hours.

    • Causality: 80 °C is the thermodynamic sweet spot—sufficient to drive C-Cl oxidative addition but low enough to prevent C-S bond cleavage[3].

  • Workup & Analysis (Self-Validation Step): Cool to room temperature, quench with water (5 mL), and extract with EtOAc (3 x 10 mL). Filter the combined organic layers through a pad of Celite to remove any precipitated palladium. Analyze the crude mixture via GC-MS.

    • Validation: Calculate the ratio of product mass to the dehalogenated byproduct mass. A ratio of >18:1 confirms successful suppression of β-hydride elimination.

Workflow Step1 1. Substrate & Base Preparation (Dry) Step2 2. Precatalyst Addition (tBuBrettPhos Pd G3) Step1->Step2 Step3 3. Solvent Addition & Argon Sparging Step2->Step3 Step4 4. Controlled Heating (80°C, 12h) Step3->Step4 Step5 5. Quench & Filtration (Celite Pad) Step4->Step5

Step-by-step experimental workflow for air-free Buchwald-Hartwig amination.

References
  • Title: Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Palladium- and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: Angewandte Chemie International Edition (Wiley) URL: [Link]

Sources

Optimization

Preventing oxidation and degradation of 5-Chloro-2-phenylsulfanyl-phenylamine during storage

Technical Support Center: 5-Chloro-2-phenylsulfanyl-phenylamine A Guide to Preventing Oxidation and Degradation During Storage Welcome to the technical support resource for 5-Chloro-2-phenylsulfanyl-phenylamine. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Chloro-2-phenylsulfanyl-phenylamine

A Guide to Preventing Oxidation and Degradation During Storage

Welcome to the technical support resource for 5-Chloro-2-phenylsulfanyl-phenylamine. This guide, prepared by our Senior Application Scientists, provides in-depth information, troubleshooting advice, and validated protocols for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of 5-Chloro-2-phenylsulfanyl-phenylamine.

Q1: What are the ideal storage conditions for 5-Chloro-2-phenylsulfanyl-phenylamine?

A: For optimal stability, the compound should be stored at -20°C or lower , under a dry, inert atmosphere (argon or nitrogen) , and protected from light .[1] Tightly sealed amber glass vials are the recommended primary containers.[2]

Q2: My vial of 5-Chloro-2-phenylsulfanyl-phenylamine has turned from off-white to a brownish or purplish color. What happened?

A: This discoloration is a classic sign of oxidation.[3] The arylamine functional group in the molecule is susceptible to atmospheric oxidation, which can form highly colored quinone-imine type impurities.[3][4] This indicates that the compound has likely been exposed to air and/or light.

Q3: Is refrigeration at 4°C sufficient for long-term storage?

A: While 4°C is better than room temperature, it is not ideal for long-term storage of sensitive aromatic amines. Studies on related compounds show that degradation still occurs, albeit more slowly. For storage exceeding a few weeks, freezing at -20°C or -70°C is strongly recommended to significantly slow down degradation pathways.[1]

Q4: The compound will be used in an aqueous buffer. Can I pre-make and store the solution?

A: We strongly advise against storing this compound in solution for extended periods, especially in aqueous or protic solvents. The presence of moisture and dissolved oxygen can accelerate both amine oxidation and sulfide oxidation.[2] Solutions should be prepared fresh for each experiment.

Q5: What is the expected shelf-life of this product?

A: When stored under the recommended conditions (-20°C, inert gas, dark), the solid material is expected to be stable for at least 1-2 years. However, we recommend performing a purity check (e.g., by HPLC) on any material that has been stored for over a year or shows any visual signs of degradation.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

If you suspect your material has degraded, this guide will help you identify the cause and determine the appropriate course of action.

Observed Problem Probable Cause(s) Recommended Action(s)
Discoloration (e.g., yellow, brown, purple hue develops in the solid material)Amine Oxidation : Exposure to atmospheric oxygen and/or light.[3]1. Confirm the extent of degradation by performing a purity analysis via HPLC-UV. 2. If purity is compromised but the material is critical, consider purification (e.g., recrystallization or column chromatography). 3. For future use, review and improve storage protocols (See Section 4.2).
New, More Polar Peaks in HPLC Analysis Sulfide Oxidation : The thioether (sulfide) group has likely been oxidized to the more polar sulfoxide (S=O) or sulfone (O=S=O).1. Use LC-MS to confirm the mass of the new impurity peaks, which should correspond to the addition of one (+16 Da) or two (+32 Da) oxygen atoms. 2. Assess if the current purity level is acceptable for your specific application. 3. Discard the material if purity is insufficient.
Poor Solubility or Inconsistent Experimental Results Formation of Degradants : The presence of various impurities and potential polymeric byproducts from degradation can alter the compound's physical properties and reactivity.1. Immediately perform a purity analysis (HPLC) on the suspect vial. 2. Compare the results to a fresh or properly stored lot, if available. 3. Do not proceed with critical experiments until the material's integrity is confirmed.
Troubleshooting Workflow Diagram

This diagram outlines the decision-making process when encountering potential degradation.

G cluster_start cluster_check cluster_analysis cluster_action Observe Observe Compound (Visual or Analytical) IsDiscolored Is the solid discolored? Observe->IsDiscolored HPLCData Does HPLC show new/unexpected peaks? IsDiscolored->HPLCData No RunHPLC Perform Purity Analysis (HPLC-UV) IsDiscolored->RunHPLC Yes HPLCData->RunHPLC Yes AssessPurity Assess if Purity is Acceptable HPLCData->AssessPurity No RunLCMS Characterize Impurities (LC-MS) RunHPLC->RunLCMS Optional: Identify Impurities RunHPLC->AssessPurity Use Use Material AssessPurity->Use Yes Purify Purify or Discard AssessPurity->Purify No Review Review Storage Protocols Purify->Review G cluster_legend Legend Parent 5-Chloro-2-phenylsulfanyl-phenylamine (Sulfide) Sulfoxide Sulfoxide Derivative (+1 Oxygen) Parent->Sulfoxide [O] (Mild Oxidation) Sulfone Sulfone Derivative (+2 Oxygen) Sulfoxide->Sulfone [O] (Strong Oxidation) key1 Primary Degradation Pathway

Caption: Stepwise oxidation pathway of the thioether linkage.

In-Depth Technical Protocols

Follow these validated protocols to ensure the integrity of your material from receipt to use.

Protocol: Initial Receipt and Qualification
  • Visual Inspection : Upon receipt, immediately inspect the container for an intact seal. Note the color and appearance of the solid material. It should be an off-white to light yellow crystalline solid. Record any significant deviation in your lab notebook.

  • Inert Atmosphere : Transfer the entire container into a desiccator or glove box flushed with argon or nitrogen to minimize exposure to air and moisture. [2]3. Aliquoting : To avoid repeated freeze-thaw cycles and air exposure of the bulk material, weigh out smaller, single-use aliquots into appropriately sized amber glass vials.

  • Inert Gas Backfill : Before sealing each aliquot, flush the vial headspace with a gentle stream of argon or nitrogen for 15-30 seconds.

  • Sealing and Labeling : Immediately and tightly cap each vial. Seal the cap with paraffin film for an extra barrier against moisture and air. Label each vial clearly with the compound name, lot number, aliquot amount, and date.

  • Storage : Place the aliquoted vials inside a secondary container and store them in a designated -20°C (or colder) freezer that is not subject to frequent temperature fluctuations. [1]

Protocol: Purity Assessment by HPLC-UV

This protocol provides a general method for assessing purity. It may require optimization for your specific instrumentation. Robust analytical methods are crucial for accurately assessing product quality. [5]

  • Objective : To quantify the purity of 5-Chloro-2-phenylsulfanyl-phenylamine and detect the presence of more polar degradation products.

  • Instrumentation : HPLC system with a UV detector.

  • Method Details :

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). [6]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 1.0 mL/min. [6]
Column Temperature 30°C. [6]
Injection Volume 10 µL
UV Detection 254 nm (or λmax of the compound if determined)
Sample Preparation Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile to make a 1 mg/mL stock solution. Dilute as necessary to fall within the linear range of the detector.
  • Data Interpretation : The parent compound will have a characteristic retention time. The appearance of earlier-eluting (more polar) peaks is indicative of sulfoxide/sulfone formation. Discoloration-related impurities (from amine oxidation) may appear as a cluster of small peaks or a broad, unresolved hump. Purity should be calculated based on the area percent of the main peak relative to all detected peaks.

References

Sources

Troubleshooting

Resolving co-elution issues in 5-Chloro-2-phenylsulfanyl-phenylamine chromatography

Answering the call of the modern analytical laboratory, this Technical Support Center is dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals facing a common yet formid...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of the modern analytical laboratory, this Technical Support Center is dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals facing a common yet formidable challenge: resolving co-elution issues in the chromatography of 5-Chloro-2-phenylsulfanyl-phenylamine. As a Senior Application Scientist, my goal is to move beyond generic advice, offering a structured, scientifically-grounded approach to not only solve your immediate separation problems but also to empower you with the knowledge to tackle future chromatographic hurdles.

This guide is structured as a dynamic troubleshooting resource. We will begin by understanding the unique chemical nature of our target analyte and its likely companions in a sample, then progress through a logical series of questions and answers that diagnose and systematically resolve co-elution.

Section 1: Foundational Understanding

Before diving into method optimization, it's critical to understand the analyte and the nature of the problem. 5-Chloro-2-phenylsulfanyl-phenylamine is an aromatic amine. Molecules in this class are notorious for causing chromatographic challenges, including poor peak shape and difficult-to-resolve impurities.

Q1: What are the physicochemical properties of 5-Chloro-2-phenylsulfanyl-phenylamine, and why do they matter for chromatography?

A1: Understanding the properties of your target molecule is the first step in developing a robust separation method.

  • Basicity (pKa): As an aromatic amine, the molecule has a basic nitrogen atom. The pKa of anilines is typically in the range of 4-5. This means the ionization state of the molecule is highly dependent on the mobile phase pH.[1] At a pH below its pKa, the amine will be protonated (BH+), making it more polar and less retained on a reversed-phase column. At a pH above its pKa, it will be neutral (B), making it more hydrophobic and more strongly retained.[1] Controlling pH is therefore one of the most powerful tools for manipulating its retention and peak shape.[2]

  • Polarity (LogP): The presence of a phenyl ring, a sulfur atom, and a chlorine atom suggests the molecule is relatively non-polar and hydrophobic, making it well-suited for reversed-phase chromatography.

  • Potential Impurities: Co-elution often occurs with structurally similar compounds. For 5-Chloro-2-phenylsulfanyl-phenylamine, likely impurities include:

    • Starting Materials: Such as 5-chloro-2-nitroaniline or thiophenol.[3]

    • Positional Isomers: E.g., 4-Chloro-2-phenylsulfanyl-phenylamine or 2-Chloro-4-phenylsulfanyl-phenylamine, which can be formed during synthesis and are often very difficult to separate due to nearly identical physicochemical properties.[4]

    • Side-Reaction Products: Such as diphenyl disulfide, formed from the oxidation of thiophenol.[3]

Section 2: Initial Diagnosis & System Health

A compromised separation is not always a method problem. Before adjusting your method parameters, you must confirm your HPLC system is performing optimally and that you are, in fact, dealing with co-elution.

Q2: My chromatogram shows a single, broad, or tailing peak. How do I confirm if it's co-elution or just poor peak shape?

A2: Differentiating between poor peak shape and co-elution is a critical first step.[5] While a tailing peak can be caused by secondary interactions with the column (especially common with amines), a shoulder or an asymmetrical peak front is a strong indicator of a hidden, co-eluting compound.[5][6]

Diagnostic Workflow:

  • Visual Inspection: Look for tell-tale signs like peak shoulders or a lack of symmetry. A perfectly symmetrical peak can still hide a co-eluting impurity, but asymmetry is a major red flag.[5]

  • Peak Purity Analysis (DAD/PDA): If you have a Diode Array Detector (DAD) or Photodiode Array (PDA), use the peak purity function. This tool collects UV-Vis spectra across the entire peak. If the spectra at the beginning, apex, and end of the peak are identical, the peak is likely pure. If they differ, it indicates the presence of more than one component.[5]

  • Mass Spectrometry (MS): An MS detector is the definitive tool. By examining the mass spectra across the eluting peak, you can easily determine if more than one mass-to-charge ratio (m/z) is present.[5]

  • System Suitability Check: Before blaming the method, ensure your system is not the issue. Check for:

    • Column Health: A contaminated or failing column can cause peak distortion. Flush the column or test it with a known standard.[7]

    • Extra-Column Volume: Excessive tubing length or diameter can lead to peak broadening, which can mask a separation.[7]

    • Injection Solvent: Dissolving your sample in a solvent much stronger than the initial mobile phase can cause severe peak distortion and apparent co-elution. Always try to dissolve the sample in the starting mobile phase.[7]

Troubleshooting Flowchart

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Resolution Strategy A Observe Peak Asymmetry (Shoulder, Tailing, Broadening) B Perform Peak Purity Analysis (DAD/PDA or MS) A->B C Purity Confirmed? B->C D Co-elution Confirmed C->D No E Problem is Peak Shape (e.g., Silanol Interactions) C->E Yes F Optimize Mobile Phase (pH, Organic Solvent, Gradient) D->F H Resolution Achieved? F->H G Change Stationary Phase (e.g., Phenyl-Hexyl, Biphenyl) G->F Re-optimize H->G No I Method Validated H->I Yes

Caption: A logical workflow for diagnosing and resolving co-elution issues.

Section 3: Method Optimization - The Mobile Phase

Once co-elution is confirmed, manipulating the mobile phase is the most direct and powerful way to improve resolution (Rs). The goal is to alter the selectivity (α), which is the ratio of the retention factors of the two co-eluting peaks.

Q3: How can I use mobile phase pH to resolve my co-eluting peaks?

A3: For an amine like 5-Chloro-2-phenylsulfanyl-phenylamine, pH is your most effective tool.[1][2] Structurally similar impurities (like positional isomers) may have slightly different pKa values. By adjusting the mobile phase pH, you can change the ionization state of one compound more than the other, leading to a significant change in retention and, hopefully, separation.

Protocol: pH Scouting Experiment

  • Determine Analyte pKa: If not known, the pKa of 5-Chloro-2-phenylsulfanyl-phenylamine can be estimated using software (e.g., ACD/Labs, ChemDraw) or determined experimentally. Let's assume an estimated pKa of 4.5.

  • Select Buffers: Choose buffers that are effective at the desired pH values and are compatible with your detection method (e.g., formic acid for low pH, ammonium acetate for mid-range pH).

  • Run Experiments: Using your existing gradient, perform runs at three distinct pH levels:

    • Acidic: pH 2.5-3.0 (e.g., 0.1% Formic Acid). At this pH, the amine will be fully protonated.

    • Near pKa: pH 4.5 (e.g., 10 mM Ammonium Acetate). This may lead to poor peak shape but can produce unique selectivity.[2]

    • Basic: pH > 7 (requires a pH-stable column). This may not be the first choice for a basic analyte as it would be neutral and highly retained, but it can be an option if acidic conditions fail.

  • Analyze Results: Compare the chromatograms. A change in elution order or a significant change in the relative retention times of the peaks indicates that pH is having a differential effect and is a promising avenue for optimization.

pH ConditionExpected Analyte StateRationale
pH ~2.5 Fully Protonated (BH+)Good peak shape, less retention. Maximizes polarity differences.
pH ~4.5 Partially IonizedCan maximize small pKa differences between analyte and impurity.
pH > 6.5 Neutral (B)Maximizes hydrophobicity, increases retention. Requires pH-stable column.

Q4: Adjusting pH wasn't enough. How can changing the organic solvent or gradient profile help?

A4: If pH adjustments don't achieve baseline resolution, the next steps are to modify the organic component of the mobile phase and the gradient profile.

  • Change Organic Solvent: The two most common reversed-phase solvents, acetonitrile (ACN) and methanol (MeOH), interact with analytes and the stationary phase differently. ACN is aprotic and acts as a strong π-acceptor, while MeOH is protic and a hydrogen-bond donor/acceptor. Switching from an ACN/water mobile phase to a MeOH/water mobile phase (or even using isopropanol) can dramatically alter selectivity, especially for aromatic compounds.[8]

  • Modify the Gradient:

    • Shallow Gradient: If your peaks are eluting very close together, decrease the slope of your gradient (e.g., from a 5-95% B in 10 minutes to 5-95% B in 20 minutes). This gives the peaks more time to interact with the stationary phase and resolve.[7][9]

    • Isocratic Hold: If you have a critical pair of peaks, you can program an isocratic hold into your gradient at a solvent composition just before their elution. This can often provide the slight increase in efficiency needed for separation.

Section 4: Method Optimization - The Stationary Phase

Q5: I've optimized my mobile phase on a C18 column and still have co-elution. What column should I try next?

A5: The C18 (octadecylsilane) column is a workhorse, but its separation mechanism is based primarily on hydrophobicity. When dealing with structurally similar compounds like isomers, a different separation mechanism is often required.[4] Changing the stationary phase is a powerful way to introduce new interactions and achieve the desired selectivity.[8]

Recommended Alternative Stationary Phases:

Stationary PhaseSeparation MechanismBest For Resolving...
Phenyl-Hexyl π-π interactions, moderate hydrophobicityAromatic compounds, positional isomers with different electron densities.[10]
Biphenyl Enhanced π-π interactionsPlanar aromatic molecules, compounds with conjugated systems.[8][10]
Polar-Embedded Hydrogen bonding, dipole-dipole, hydrophobicityPolar analytes, offering unique selectivity compared to C18. Can be used with highly aqueous mobile phases.[11]
Chiral Phase Enantioselective/diastereoselective interactionsChiral isomers, if applicable. Can sometimes resolve positional isomers through unique spatial interactions.[12][13]

Protocol: Column Screening

  • Select 2-3 alternative columns from the table above based on the likely nature of your impurity. A Phenyl-Hexyl column is an excellent first choice for aromatic isomers.[10]

  • Using the best mobile phase conditions you identified from your previous experiments (e.g., 0.1% Formic Acid in Water/ACN), run a generic screening gradient on each new column.

  • Compare the chromatograms. Look for changes in elution order and, most importantly, an increase in the separation factor (α). Even a small improvement in α can be magnified with gradient optimization to achieve baseline resolution.

Selectivity Interaction Diagram

G cluster_C18 C18 Column cluster_Phenyl Phenyl-Hexyl Column cluster_Polar Polar-Embedded Column Analyte 5-Chloro-2-phenylsulfanyl-phenylamine & Impurity C18 Hydrophobic Interactions Analyte->C18 Primary Interaction Phenyl_H Hydrophobic Analyte->Phenyl_H Phenyl_Pi π-π Interactions Analyte->Phenyl_Pi Secondary Interaction Polar_H Hydrophobic Analyte->Polar_H Polar_HB Hydrogen Bonding Analyte->Polar_HB Secondary Interaction

Caption: Different column chemistries offer multiple interaction mechanisms to improve selectivity.

References

  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. PMC. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science | Oxford Academic. [Link]

  • Choosing HPLC Columns for Rapid Method Development. Agilent. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc.[Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry - ACS Publications. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv Technology Corporation. [Link]

  • HPLC Troubleshooting. Waters Corporation. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • separation of positional isomers. Chromatography Forum. [Link]

  • Analysis of triacylglycerol and phospholipid sn‐positional isomers by liquid chromatographic and mass spectrometric methodologies. PMC. [Link]

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. DOI. [Link]

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience. [Link]

  • 5-Chloro-2-(dodecylsulfanyl)aniline. PubChem. [Link]

  • 5-CHLORO-2-(4-CHLORO-2-NITRO-PHENYLSULFANYL)-PHENYLAMINE. NextSDS. [Link]

  • 5-Chloro-2-nitrodiphenylamine. PubChem. [Link]

  • Chromatography. American Pharmaceutical Review. [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. [Link]

  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. [Link]

  • Separation and characterization of phenylamides from Piper kadsura using preparative supercritical fluid chromatography and ultra‐high‐performance supercritical fluid chromatography‐tandem mass spectrometry. ResearchGate. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. [Link]

  • Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]. MMS. [Link]

  • Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography. Scholars' Mine. [Link]

  • Nitrosamine Impurities. Pure Synth. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 5-Chloro-2-phenylsulfanyl-phenylamine in Pharmaceutical Synthesis

Introduction: The Strategic Role of Halogenated Anilines Halogenated anilines are critical chemical intermediates, widely utilized as foundational scaffolds in the synthesis of pharmaceuticals, agrochemicals, and advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Halogenated Anilines

Halogenated anilines are critical chemical intermediates, widely utilized as foundational scaffolds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials [1]. The specific placement of halogens allows medicinal chemists to fine-tune a molecule's electronic properties, reactivity, and metabolic stability [1].

While simple halogenated anilines are routinely synthesized via the selective reduction of halogenated nitroarenes using Pd/C and hydrazine hydrate [2], highly functionalized variants offer unique orthogonal reactivity. 5-Chloro-2-phenylsulfanyl-phenylamine (also known as 5-chloro-2-(phenylthio)aniline or 2-amino-4-chlorodiphenylsulfide; CAS: 4235-20-5) [3] stands out due to its dual-ring system. Unlike simple mono- or di-halogenated anilines, this compound features an oxidizable thioether linkage and significant steric bulk at the ortho position, making it a highly specialized building block for complex CNS agents and multicyclic kinase inhibitors.

This guide objectively compares the structural properties, reactivity profiles, and laboratory handling of 5-Chloro-2-phenylsulfanyl-phenylamine (5-CPA) against widely used alternatives like 3-Chloro-4-fluoroaniline and 2,4-Dichloroaniline.

Structural and Physicochemical Comparison

The synthetic utility of an aniline intermediate is dictated by its lipophilicity (LogP), steric environment, and available orthogonal handles. The table below summarizes the quantitative and qualitative differences between 5-CPA and standard halogenated alternatives.

Property / Feature5-Chloro-2-phenylsulfanyl-phenylamine (5-CPA)3-Chloro-4-fluoroaniline2,4-Dichloroaniline
CAS Number 4235-20-5367-21-5554-00-7
Molecular Weight 235.73 g/mol 145.56 g/mol 162.02 g/mol
Lipophilicity (LogP) ~4.65~2.00~2.80
Amine Steric Hindrance High (Due to bulky ortho-SPh group)Low (Unhindered primary amine)Moderate (ortho-Cl group)
Orthogonal Reactivity S-Oxidation (Thioether), C-Cl cross-couplingSNAr (F-displacement), C-Cl cross-couplingC-Cl cross-coupling only
Primary Application Complex multicyclic scaffolds, CNS agentsKinase inhibitors (e.g., Gefitinib analogs)Diuretics, Antimalarials

Divergent Reactivity Profiles & Workflow Logic

The primary differentiator between 5-CPA and simpler halogenated anilines is the orthogonal reactivity provided by the thioether group, coupled with the steric penalty it imposes on the amine.

  • Amine Nucleophilicity: In 3-Chloro-4-fluoroaniline, the amine is unhindered, allowing for rapid, high-yield amidation or reductive amination at room temperature. Conversely, the bulky ortho-phenylsulfanyl group in 5-CPA creates a high steric barrier. Chemists must rely on elevated temperatures or nucleophilic catalysts (e.g., DMAP) to drive N-functionalization.

  • Orthogonal Handles: The sulfur atom in 5-CPA acts as a distinct synthetic handle. It can be chemoselectively oxidized to a sulfoxide or sulfone without affecting the amine or the chloro group. Simple halogenated anilines rely solely on transition-metal-catalyzed cross-coupling at the halogen sites[1].

G A Halogenated Aniline Selection B 5-Chloro-2-phenylsulfanyl- phenylamine A->B C 3-Chloro-4-fluoroaniline A->C D S-Oxidation (H2O2 or mCPBA) B->D Unique to S-Ph E Buchwald-Hartwig Cross-Coupling B->E Sterically Hindered C->E Standard Coupling F Direct Amidation (Unhindered) C->F High Yield / Fast G Sulfone/Sulfoxide Derivatives D->G H C-N Coupled Products E->H I Amide Intermediates F->I

Fig 1: Divergent synthetic workflows for 5-CPA vs. 3-Chloro-4-fluoroaniline.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes the causality behind the reagent choice and the in-process controls required to verify success.

Protocol 1: Chemoselective N-Acylation of 5-CPA

Objective: Achieve N-acylation without oxidizing the thioether or cross-reacting the chloro group. Causality: The ortho-phenylsulfanyl group creates significant steric bulk. Standard acylation with acyl chlorides at room temperature is sluggish. We utilize Pyridine as both a base and a nucleophilic catalyst, alongside elevated temperatures, to overcome this activation energy barrier.

  • Preparation: Dissolve 5-CPA (1.0 eq) in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere. Rationale: Exclusion of moisture prevents the competitive hydrolysis of the highly reactive acyl chloride.

  • Activation: Add Pyridine (2.5 eq) followed by the dropwise addition of the desired Acyl Chloride (1.2 eq) at 0°C. Rationale: Dropwise addition controls the initial exothermic reaction, preventing degradation.

  • Execution: Warm the reaction to 40°C and stir for 12 hours. Rationale: Heating is strictly required to overcome the steric hindrance of the ortho-thioether group.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 3:1). The product spot will elute significantly higher (higher Rf) than the starting material due to the masking of the polar primary amine.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and wash with 1M HCl to remove residual pyridine.

Protocol 2: Chemoselective Oxidation of Thioether to Sulfone

Objective: Oxidize the thioether to a sulfone while preserving the free amine and chloro groups. Causality: Sulfur is highly nucleophilic—more so than the sterically hindered, electron-withdrawn aniline nitrogen. By strictly controlling the stoichiometry of m-chloroperoxybenzoic acid (mCPBA) and maintaining low temperatures, we prevent the formation of undesired N-oxides.

  • Preparation: Dissolve 5-CPA (1.0 eq) in DCM and cool to 0°C.

  • Oxidation: Slowly add a solution of mCPBA (2.2 eq) in DCM. Rationale: 1.0 eq rapidly forms the sulfoxide; the remaining 1.2 eq drives the conversion to the sulfone. Slower kinetics at the amine prevent N-oxidation at this temperature.

  • Execution: Allow the mixture to slowly warm to room temperature over 4 hours.

  • Self-Validation (Quenching): Add saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) and stir vigorously for 30 minutes. Rationale: This is a critical self-validating safety step. The thiosulfate reduces any unreacted peroxides, preventing runaway over-oxidation or explosive hazards during solvent evaporation.

  • Analysis: Confirm product formation via IR spectroscopy. The successful formation of the sulfone is validated by the appearance of strong, distinct S=O stretching bands at ~1150 cm⁻¹ and ~1300 cm⁻¹.

G N1 5-Chloro-2-(phenylthio)aniline (Starting Material) N2 Electrophilic Attack by [O] (mCPBA or H2O2) N1->N2 1.0 eq Oxidant 0°C N3 Sulfoxide Intermediate (Partial Oxidation) N2->N3 Fast Kinetics at Sulfur N5 N-Oxide Formation (Side Reaction) N2->N5 Slow Kinetics at Amine (Steric Hindrance) N4 Sulfone Derivative (Full Oxidation) N3->N4 +1.2 eq Oxidant Room Temp

Fig 2: Chemoselective oxidation pathway of the thioether group in 5-CPA.

Conclusion

When designing synthetic routes, the choice of halogenated aniline dictates the downstream workflow. While simple intermediates like 3-Chloro-4-fluoroaniline are ideal for rapid, high-yield library generation via standard cross-coupling, 5-Chloro-2-phenylsulfanyl-phenylamine offers a highly complex, three-dimensional scaffold. Its orthogonal reactivity (S-oxidation vs. C-Cl coupling) makes it a superior choice for developing advanced therapeutics, provided the chemist strategically accounts for the inherent steric hindrance during amine functionalization.

References

  • Benchchem.
  • NIH PMC. "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.
  • NextSDS.
Comparative

Spectral comparison of 5-Chloro-2-phenylsulfanyl-phenylamine regioisomers

Title: Spectral Comparison and Analytical Differentiation Guide: 5-Chloro- vs. 4-Chloro-2-(phenylsulfanyl)phenylamine Regioisomers Target Audience: Researchers, analytical chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectral Comparison and Analytical Differentiation Guide: 5-Chloro- vs. 4-Chloro-2-(phenylsulfanyl)phenylamine Regioisomers Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary

Differentiating regioisomers of diaryl sulfides, such as 5-chloro-2-(phenylsulfanyl)phenylamine (also known as 5-chloro-2-(phenylthio)aniline)[1] and its 4-chloro counterpart, is a critical quality control step in pharmaceutical synthesis. Because these isomers share the identical molecular formula (C12H10ClNS) and molecular weight (235.73 g/mol )[2], standard low-resolution techniques are insufficient. This guide provides an objective, data-driven comparison of their spectral performance, establishing a self-validating analytical workflow to definitively distinguish the 5-chloro and 4-chloro regioisomers.

Structural & Mechanistic Foundations

The structural difference between the two isomers lies solely in the position of the chlorine atom on the aniline ring.

  • 5-Chloro Isomer: The chlorine is para to the phenylthio group and meta to the amine.

  • 4-Chloro Isomer: The chlorine is meta to the phenylthio group and para to the amine.

These positional changes drastically alter the local electronic environment. The strong electron-donating resonance effect of the primary amine (-NH₂) dictates the shielding of the aniline ring protons, providing the mechanistic basis for our primary differentiation strategy: Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow Start Unknown Regioisomer C12H10ClNS NMR 1H NMR Analysis (Primary Differentiator) Start->NMR MS LC-MS/MS (Isotopic & Mass Confirmation) Start->MS NMR_4Cl H6 (Shielded): d, J=8.5 Hz H3 (Deshielded): d, J=2.0 Hz NMR->NMR_4Cl Ortho-coupled H6 NMR_5Cl H6 (Shielded): d, J=2.0 Hz H3 (Deshielded): d, J=8.5 Hz NMR->NMR_5Cl Meta-coupled H6 Result1 4-Chloro-2-(phenylthio)aniline MS->Result1 Result2 5-Chloro-2-(phenylthio)aniline MS->Result2 NMR_4Cl->Result1 NMR_5Cl->Result2

Analytical workflow for the spectral differentiation of 5-chloro and 4-chloro regioisomers.

Spectral Differentiation Strategies

High-Resolution ¹H NMR Spectroscopy (The Definitive Method)

The most robust method for distinguishing these regioisomers is ¹H NMR, specifically by analyzing the splitting pattern of the most shielded aromatic proton.

  • Causality of Chemical Shifts: The -NH₂ group donates electron density into the ring via resonance, heavily shielding the ortho and para positions. Therefore, the proton at the C6 position (ortho to the amine) will always appear furthest upfield (lowest ppm, ~6.7 ppm) among the aromatic signals.

  • The 5-Chloro Advantage: In the 5-chloro isomer, the C6 proton is flanked by the amine (C1) and the chlorine (C5). It has no ortho neighbor, only a meta neighbor (H4). Consequently, the H6 signal appears as a meta-coupled doublet with a small coupling constant (J ≈ 2.0 Hz).

  • The 4-Chloro Contrast: In the 4-chloro isomer, the C6 proton is flanked by the amine (C1) and a proton at C5. It therefore splits into an ortho-coupled doublet with a large coupling constant (J ≈ 8.5 Hz).

Mass Spectrometry (LC-MS/MS)

While MS cannot definitively assign regiochemistry on its own, it acts as a critical orthogonal confirmation tool. Both isomers will exhibit a characteristic [M+H]+ molecular ion at m/z 236.0, accompanied by an M+2 peak at m/z 238.0 in a 3:1 ratio, confirming the presence of a single chlorine atom.

MS_Frag M_plus Molecular Ion [M+H]+ m/z 236.0 (35Cl) Frag1 Loss of HCl m/z 200.0 M_plus->Frag1 -HCl Frag2 Cleavage of C-S m/z 126.0 (Aniline ion) M_plus->Frag2 -PhS• Frag3 Cleavage of C-S m/z 109.0 (PhS+) M_plus->Frag3 -Aniline•

Primary mass spectrometry fragmentation pathways for chloro-(phenylthio)anilines.

FT-IR Spectroscopy

Infrared spectroscopy provides secondary confirmation through out-of-plane (oop) C-H bending vibrations in the 700–900 cm⁻¹ region. The 5-chloro isomer (a 1,2,5-trisubstituted benzene) exhibits a strong band for the isolated H6 proton (~850 cm⁻¹) and a band for the two adjacent protons (H3, H4) (~810 cm⁻¹). The 4-chloro isomer (1,2,4-trisubstituted) shows similar but distinctly shifted bands.

Experimental Protocols (Self-Validating Systems)

Protocol A: Self-Validating Quantitative ¹H NMR Acquisition

To ensure trustworthiness, this protocol incorporates internal validation checks to prevent misinterpretation due to impurities or poor magnetic shimming.

  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters: Acquire data on a 400 MHz (or higher) spectrometer at 298 K. Use a 60-degree pulse angle.

  • Causality of Relaxation Delay: Set the relaxation delay (D1) to a minimum of 5 seconds. Why? Aromatic protons and amine protons have different T1 relaxation times. A sufficiently long delay ensures all nuclei return to equilibrium between pulses, allowing for strictly quantitative integration.

  • Self-Validation Check: Integrate the entire aromatic region (6.5–7.5 ppm) and set the value to exactly 8.00. The broad singlet corresponding to the -NH₂ group (~5.5 ppm) must integrate to 2.00 (±0.05). If it does not, the sample is either impure or the relaxation delay was insufficient.

  • Isomer Assignment: Locate the most upfield aromatic signal (H6). If J ≈ 2.0 Hz, assign as 5-chloro. If J ≈ 8.5 Hz, assign as 4-chloro.

Protocol B: LC-MS/MS Isotopic Profiling
  • Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Self-Validation Check: Prior to analyzing the fragmentation pattern, examine the isotopic cluster of the [M+H]+ parent ion. The ratio of the peak at m/z 236.0 to the peak at m/z 238.0 must be exactly 3:1 (±5%). A deviation indicates co-eluting interference or incorrect ionization parameters.

Summary Data Tables

Table 1: ¹H NMR Comparative Data (DMSO-d6, 400 MHz)

Proton Position5-Chloro-2-(phenylthio)aniline4-Chloro-2-(phenylthio)anilineAnalytical Significance
H6 (ortho to NH₂) ~6.7 ppm (Doublet, J = 2.0 Hz )~6.7 ppm (Doublet, J = 8.5 Hz )Primary Differentiator
H5 N/A (Chlorine position)~7.1 ppm (Doublet of doublets)Structural confirmation
H4 ~7.1 ppm (Doublet of doublets)N/A (Chlorine position)Structural confirmation
H3 (ortho to SPh) ~7.3 ppm (Doublet, J = 8.5 Hz)~7.4 ppm (Doublet, J = 2.0 Hz)Secondary Differentiator
-NH₂ ~5.5 ppm (Broad singlet, 2H)~5.5 ppm (Broad singlet, 2H)Integration standard
Phenyl Ring (5H) 7.1 - 7.3 ppm (Multiplets)7.1 - 7.3 ppm (Multiplets)Overlapping region

Table 2: MS and FT-IR Comparative Data

TechniqueParameter5-Chloro Isomer4-Chloro Isomer
LC-MS (ESI+) [M+H]+ Isotope Ratiom/z 236.0 / 238.0 (3:1)m/z 236.0 / 238.0 (3:1)
LC-MS/MS Primary Fragmentsm/z 200.0, 126.0, 109.0m/z 200.0, 126.0, 109.0
FT-IR N-H Stretching~3450, ~3350 cm⁻¹~3450, ~3350 cm⁻¹
FT-IR C-H oop bending~850 cm⁻¹ (isolated H)~870 cm⁻¹ (isolated H)

References[1] "Synthesis of 5-chloro-2-(phenylthio)benzeneamine (33)", PrepChem.com. URL:https://prepchem.com/synthesis-of-5-chloro-2-phenylthiobenzeneamine/[2] "5-chloro-2-(phenylsulfanyl)aniline | 4235-20-5", Molport Chemical Database. URL:https://www.molport.com/shop/compound/5-chloro-2-phenylsulfanyl-aniline/Molport-002-464-752

[3] Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds", John Wiley & Sons. URL:[Link] [4] "5-Chloro-2-(phenylthio)aniline, CID 11116664", PubChem, National Center for Biotechnology Information. URL:[Link]

Sources

Validation

Comparing green chemistry synthetic routes for high-purity 5-Chloro-2-phenylsulfanyl-phenylamine

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates with high purity and minimal environmental impact is a paramount concern. 5-Chloro-2-phenylsulfanyl-phenylamine is a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates with high purity and minimal environmental impact is a paramount concern. 5-Chloro-2-phenylsulfanyl-phenylamine is a crucial building block in the synthesis of various pharmaceutical agents. This guide provides an in-depth comparison of traditional and green synthetic routes to this important molecule, offering detailed experimental protocols and supporting data to inform your process development.

Introduction: The Imperative for Greener Synthetic Pathways

The principles of green chemistry are increasingly integral to modern organic synthesis, driven by the need for sustainable and cost-effective manufacturing processes.[1][2][3] Traditional methods for synthesizing complex molecules like 5-Chloro-2-phenylsulfanyl-phenylamine often rely on harsh reagents, toxic solvents, and energy-intensive conditions, leading to significant waste generation.[4] This guide will explore two innovative, greener alternatives to the classical synthetic route, focusing on improvements in atom economy, energy efficiency, and the use of more benign reagents and solvents.

Comparative Overview of Synthetic Routes

This guide will compare three distinct synthetic pathways to 5-Chloro-2-phenylsulfanyl-phenylamine: a traditional two-step route involving an Ullmann condensation followed by reduction, and two greener, two-step alternatives employing a copper-catalyzed C-S coupling in water and a catalytic transfer hydrogenation, and a visible-light-promoted C-S coupling followed by a zinc-mediated reduction in water.

MetricTraditional RouteGreen Route 1Green Route 2
C-S Coupling Method Ullmann CondensationCopper-Catalyzed in WaterVisible-Light-Promoted, Metal-Free
Nitro Reduction Method Catalytic Hydrogenation (Raney Ni)Catalytic Transfer Hydrogenation (Formic Acid)Zinc-Mediated in Water
Solvents Toluene, EthanolWater, Ethyl AcetateAcetonitrile, Water
Catalysts Stoichiometric Copper, Raney NickelCatalytic CuSO4, Co-based nanocatalystNone (photochemical), Zinc
Key Green Advantages -Avoids flammable organic solvents in C-S coupling; uses a green hydrogen donor.Metal-free C-S coupling; avoids flammable solvents and high-pressure hydrogenation.
Estimated Yield (Overall) ~70-80%~85-95%~80-90%
Purity High, requires recrystallizationHigh, often with simplified work-upHigh, with straightforward purification

Route 1: The Traditional Pathway - Ullmann Condensation and Catalytic Hydrogenation

This classical approach is a well-established but often resource-intensive method.

Logical Flow of the Traditional Synthetic Route

A 5-Chloro-2-nitroaniline C Ullmann Condensation (Cu, Toluene, Heat) A->C B Thiophenol B->C D 4-Chloro-2-nitro-1-(phenylthio)benzene C->D E Catalytic Hydrogenation (Raney Ni, H2, Ethanol) D->E F 5-Chloro-2-phenylsulfanyl-phenylamine E->F

Caption: Traditional synthesis of 5-Chloro-2-phenylsulfanyl-phenylamine.

Step 1: Ullmann Condensation for C-S Coupling

The Ullmann condensation is a classic method for forming carbon-heteroatom bonds.[5][6] However, it typically requires stoichiometric or near-stoichiometric amounts of copper and high reaction temperatures.[7]

Experimental Protocol:

  • To a round-bottom flask, add 5-chloro-2-nitroaniline (1.0 eq), thiophenol (1.2 eq), potassium carbonate (2.0 eq), and copper powder (1.5 eq).

  • Add toluene as the solvent.

  • Heat the mixture to reflux (approx. 110°C) for 12-18 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the copper salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 4-chloro-2-nitro-1-(phenylthio)benzene.[8]

Step 2: Reduction of the Nitro Group using Raney Nickel

Catalytic hydrogenation with Raney nickel is a common method for nitro group reduction.[9][10] While effective, it involves gaseous hydrogen and a pyrophoric catalyst, posing safety concerns.

Experimental Protocol:

  • Dissolve 4-chloro-2-nitro-1-(phenylthio)benzene (1.0 eq) in ethanol in a hydrogenation vessel.

  • Carefully add Raney Nickel (approx. 10% w/w) to the solution.

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Carefully filter the catalyst through a pad of celite.

  • Evaporate the solvent under reduced pressure to obtain 5-Chloro-2-phenylsulfanyl-phenylamine.

Route 2: A Greener Approach - Copper-Catalyzed C-S Coupling in Water and Catalytic Transfer Hydrogenation

This route replaces harsh organic solvents and high-pressure hydrogenation with more environmentally benign alternatives.

Logical Flow of Green Route 1

A 5-Chloro-2-nitroaniline C Cu-Catalyzed C-S Coupling (CuSO4, Water, Heat) A->C B Thiophenol B->C D 4-Chloro-2-nitro-1-(phenylthio)benzene C->D E Catalytic Transfer Hydrogenation (Co-catalyst, HCOOH, Ethyl Acetate) D->E F 5-Chloro-2-phenylsulfanyl-phenylamine E->F

Caption: Green synthesis of 5-Chloro-2-phenylsulfanyl-phenylamine (Route 1).

Step 1: Copper-Catalyzed C-S Coupling in Water

Utilizing water as a solvent in organic synthesis is a key principle of green chemistry.[11] This protocol employs a catalytic amount of a simple copper salt in water, eliminating the need for flammable and toxic organic solvents.[12][13]

Experimental Protocol:

  • In a sealed vessel, combine 5-chloro-2-nitroaniline (1.0 eq), thiophenol (1.1 eq), copper(II) sulfate (CuSO4, 0.1 eq), and a base such as NaOH (2.0 eq) in water.

  • Heat the mixture to 100-130°C for 8-12 hours with vigorous stirring.

  • After cooling, extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-chloro-2-nitro-1-(phenylthio)benzene can often be used in the next step without further purification.

Causality Behind Experimental Choices: The use of water as a solvent is not only environmentally friendly but can also promote the reaction rate due to the hydrophobic effect. The catalytic use of copper significantly reduces the metal waste compared to the traditional Ullmann reaction.

Step 2: Catalytic Transfer Hydrogenation

This method avoids the use of high-pressure gaseous hydrogen by employing formic acid as a hydrogen donor in the presence of a cobalt-based nanocatalyst.[1][10][14][15] This approach is safer and requires simpler equipment.

Experimental Protocol:

  • Dissolve 4-chloro-2-nitro-1-(phenylthio)benzene (1.0 eq) in a suitable solvent like ethyl acetate.

  • Add a cobalt-based nanocatalyst (e.g., Co3O4-NGr@C, 1-5 mol%).

  • Add formic acid (3-5 eq) and triethylamine (3-5 eq) to the mixture.

  • Heat the reaction to 60-80°C for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the catalyst (which can be recycled) and wash the filtrate with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield high-purity 5-Chloro-2-phenylsulfanyl-phenylamine.

Self-Validating System: The high chemoselectivity of the cobalt catalyst ensures that the nitro group is reduced without affecting the chloro and phenylsulfanyl functionalities.[10] The progress of the reaction can be easily monitored by the evolution of CO2 gas.

Route 3: An Alternative Green Pathway - Visible-Light-Promoted C-S Coupling and Zinc-Mediated Reduction in Water

This innovative route leverages photocatalysis to avoid transition metals in the C-S coupling step and employs an inexpensive and abundant metal for the nitro reduction in an aqueous medium.

Logical Flow of Green Route 2

A 5-Chloro-2-nitroaniline C Visible-Light-Promoted C-S Coupling (ACN, Base, Blue LED) A->C B Thiophenol B->C D 4-Chloro-2-nitro-1-(phenylthio)benzene C->D E Zinc-Mediated Reduction (Zn, NH4Cl, Water) D->E F 5-Chloro-2-phenylsulfanyl-phenylamine E->F

Caption: Green synthesis of 5-Chloro-2-phenylsulfanyl-phenylamine (Route 2).

Step 1: Visible-Light-Promoted, Metal-Free C-S Cross-Coupling

Photocatalysis offers a powerful tool for green synthesis by using light as a clean energy source to drive chemical reactions.[16][17][18][19][20] This method avoids the use of metal catalysts for the C-S bond formation.[21][22]

Experimental Protocol:

  • In a reaction vessel transparent to visible light, dissolve 5-chloro-2-nitroaniline (1.0 eq), thiophenol (1.5 eq), and an organic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 eq) in a solvent like acetonitrile.

  • Irradiate the mixture with a blue LED light source at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture and purify by column chromatography to obtain 4-chloro-2-nitro-1-(phenylthio)benzene.

Causality Behind Experimental Choices: This method harnesses the energy of visible light to generate a reactive radical intermediate from the thiophenol, which then couples with the nitroaniline derivative. This avoids the need for metal catalysts, which can be costly and require removal from the final product.

Step 2: Zinc-Mediated Reduction in Water

This protocol utilizes zinc, an inexpensive and low-toxicity metal, for the reduction of the nitro group in water, a green solvent.[13][23]

Experimental Protocol:

  • Suspend 4-chloro-2-nitro-1-(phenylthio)benzene (1.0 eq) in a mixture of water and a co-solvent like ethanol if needed for solubility.

  • Add ammonium chloride (4.0 eq) and zinc dust (5.0 eq) to the suspension.

  • Heat the mixture to 80-90°C for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and filter off the zinc salts.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product.

Self-Validating System: The reaction is highly chemoselective for the nitro group, leaving other functional groups intact. The completion of the reaction can often be observed by the disappearance of the yellow color of the nitro compound.

Conclusion and Future Outlook

The green synthetic routes presented here offer significant advantages over the traditional method for preparing high-purity 5-Chloro-2-phenylsulfanyl-phenylamine. By employing principles such as the use of water as a solvent, catalytic transfer hydrogenation, and photocatalysis, these methods reduce waste, improve safety, and often lead to higher yields with simpler purification procedures. As the pharmaceutical industry continues to embrace sustainable practices, the adoption of such green methodologies will be crucial for the development of next-generation medicines.[2][22][24][25][26]

References

  • Baruah, M. et al. (2017). Recent advances in water-mediated organic reactions. RSC Advances, 7(68), 43038-43074.
  • Gałuszka, A., Migaszewski, Z., & Namieśnik, J. (2013). The 12 principles of green analytical chemistry and the SIGNIFICANCE mnemonic of green analytical practices. TrAC Trends in Analytical Chemistry, 50, 78-84.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Andraos, J. (2005). Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. Organic Process Research & Development, 9(2), 149-163.
  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
  • Clark, J. H. (1999). Green chemistry: challenges and opportunities. Green Chemistry, 1(1), 1-8.
  • Jagadeesh, R. V., et al. (2014). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Green Chemistry, 16(11), 4888-4895*.
  • König, B. (2017). Visible light photoredox catalysis: what's in it for synthesis?. Nachrichten aus der Chemie, 65(1), 24-28.
  • Li, C. J., & Trost, B. M. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences, 105(36), 13197-13202.
  • Tsukinoki, T., & Tsuzuki, H. (2001). Organic reaction in water. Part 5. Novel synthesis of anilines by zinc metal-mediated chemoselective reduction of nitroarenes. Green Chemistry, 3(1), 37-38.
  • Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.
  • Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
  • Tucker, J. W., & Stephenson, C. R. (2012). Shining light on photoredox catalysis: theory and synthetic applications. The Journal of organic chemistry, 77(4), 1617-1622.
  • Wolf, C., & Lerebours, R. (2004). Palladium-catalyzed C-S bond formation. Organic & biomolecular chemistry, 2(15), 2161-2164.
  • Zeynizadeh, B., & Rahimi, S. (2009). A rapid and efficient method for the reduction of nitroarenes with zinc dust in the presence of ammonium formate in refluxing methanol. Journal of the Iranian Chemical Society, 6(1), 125-131.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Ullmann condensation. Chemical reviews, 100(8), 3009-3066.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions.
  • Sperotto, E., van Klink, G. P., & van Koten, G. (2011). The Ullmann reaction. Chemical Society Reviews, 40(3), 1777-1803.
  • Beller, M., & Jagadeesh, R. V. (2018). Transition Metal-Catalyzed Reduction of Nitroarenes to Anilines. In Sustainable Catalysis (pp. 1-36). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Wienhöfer, G., et al. (2011). A well-defined iron-based catalyst system enables the reduction of nitroarenes to anilines using formic acid as reducing agent. Journal of the American Chemical Society, 133(32), 12875-12879.
  • Horvath, I. T., & Anastas, P. T. (2007). Innovations and green chemistry. Chemical reviews, 107(6), 2169-2173.
  • Pirrung, M. C. (2009). The synthetic organic chemist's companion. John Wiley & Sons.
  • Ley, S. V., & Baxendale, I. R. (2002). New tools and concepts for modern organic synthesis. Nature Reviews Drug Discovery, 1(8), 573-586.
  • PubChem. (n.d.). 5-Chloro-2-nitrodiphenylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-nitro-1-(phenylthio)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Tang, S., et al. (2012). A revised green chemistry and engineering education roadmap. Green Chemistry Letters and Reviews, 5(2), 107-112.
  • PrepChem. (n.d.). Synthesis of 5-chloro-2-(phenylthio)benzeneamine (33). Retrieved from [Link]

  • Google Patents. (n.d.). DE4202262A1 - Prepn. of 2-nitro-5-phenylthio-aniline.
  • PubChem. (n.d.). 4-Chloro-2-nitro-1-(phenylthio)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Rout, L., Saha, P., Jammi, S., & Punniyamurthy, T. (2008). Efficient copper (I)‐catalyzed CS cross coupling of thiols with aryl halides in water. European Journal of Organic Chemistry, 2008(4), 640-643.
  • Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., ... & Beller, M. (2011). A well-defined iron-based catalyst system enables the reduction of nitroarenes to anilines using formic acid as reducing agent. Journal of the American Chemical Society, 133(32), 12875-12879.
  • Romero, N. A., & Nicewicz, D. A. (2016). Organic photoredox catalysis. Chemical reviews, 116(17), 10075-10166.
  • Narayanam, J. M., & Stephenson, C. R. (2011). Visible light photoredox catalysis: applications in organic synthesis. Chemical Society Reviews, 40(1), 102-113.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical reviews, 102(5), 1359-1470.
  • Li, C. J. (2009). Cross-dehydrogenative coupling (CDC): an efficient and straightforward methodology for C–C bond formations. Accounts of Chemical Research, 42(2), 335-344.
  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with organic photocatalysts. Chemical reviews, 113(7), 5322-5363.
  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43.
  • Shaw, M. H., Twilton, J., & MacMillan, D. W. (2016). Photoredox catalysis in organic chemistry. The Journal of organic chemistry, 81(16), 6898-6926.
  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). The role of cesium carbonate in the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 127(12), 4120-4121.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Yin, J., & Buchwald, S. L. (2000). A catalytic asymmetric Suzuki coupling for the synthesis of 2, 2'-disubstituted-1, 1'-binaphthyls. Journal of the American Chemical Society, 122(48), 12051-12052.
  • Zhang, H., Cai, Q., & Ma, D. (2005). Amino acid promoted CuI-catalyzed C− N bond formation between aryl halides and amines or N-containing heterocycles. The Journal of organic chemistry, 70(13), 5164-5173.
  • Zhang, Y., & Li, C. J. (2007). Water as a green solvent for chemical reactions. In Handbook of Green Chemistry (Vol. 5, pp. 1-38). Wiley-VCH.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-phenylsulfanyl-phenylamine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-phenylsulfanyl-phenylamine
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